Boc-NHCH2CH2-PEG1-azide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[2-(2-azidoethoxy)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O3/c1-9(2,3)16-8(14)11-4-6-15-7-5-12-13-10/h4-7H2,1-3H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGBULWLGULHNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Boc-NHCH2CH2-PEG1-azide: A Versatile Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of therapeutic modalities, the development of highly specific and efficient drug molecules is paramount. Heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), have emerged as powerful tools in precision medicine. Central to the design and synthesis of these complex molecules are the linkers that connect the different functional moieties. This technical guide provides a comprehensive overview of Boc-NHCH2CH2-PEG1-azide, a versatile and widely utilized heterobifunctional linker. This guide will delve into its chemical properties, applications, and the experimental protocols for its use, with a focus on its role in the synthesis of PROTACs.
Core Concepts: Structure and Functionality
This compound is a chemical entity designed with three key functional components:
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the primary amine. This allows for selective reactions at the other end of the molecule without unintended interference from the amine. The Boc group can be readily removed under acidic conditions to liberate the free amine for subsequent conjugation.
-
PEG1 Spacer: The short polyethylene (B3416737) glycol (PEG) spacer, consisting of a single ethylene (B1197577) glycol unit, imparts several beneficial properties. It enhances the aqueous solubility of the molecule and the resulting conjugate, which is often a challenge for large, hydrophobic PROTAC molecules.[1][] The flexibility of the PEG linker can also be crucial for allowing the two ends of the PROTAC to simultaneously bind their respective target proteins, thereby facilitating the formation of a productive ternary complex.[1]
-
Azide (B81097) Group: The terminal azide (N3) group is a key functional handle for "click chemistry," a set of biocompatible and highly efficient chemical reactions.[3] Specifically, the azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[3][4] These reactions form a stable triazole ring, covalently linking the molecule to another molecule containing an alkyne or a strained alkyne, respectively.
Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Formula | C9H18N4O3 | [5][6][7] |
| Molecular Weight | 230.26 g/mol | [5][6][7] |
| CAS Number | 176220-30-7 | [5][6][8] |
| Appearance | Colorless to light yellow liquid | [9] |
| Purity | ≥95% (typical) | [7] |
| Solubility | Soluble in DMSO and DMF | |
| Storage Conditions | Store at -20°C for long-term | [5][6] |
Applications in Drug Development
The unique trifunctional nature of this compound makes it a valuable building block in several areas of drug development and chemical biology.
PROTAC Synthesis
The most prominent application of this linker is in the synthesis of PROTACs.[4][10] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase.[11] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[11]
The synthesis of a PROTAC using this compound typically follows a modular approach. First, the azide end of the linker is conjugated to an alkyne-modified ligand for either the POI or the E3 ligase via a click reaction. Subsequently, the Boc protecting group is removed from the amine, which is then coupled to the second ligand, typically through an amide bond formation. The versatility of this linker allows for a systematic variation of the linker length and composition to optimize the PROTAC's efficacy.[12]
Bioconjugation and Surface Functionalization
Beyond PROTACs, this compound is a useful tool for general bioconjugation.[5] The azide group can be used to attach the linker to proteins, peptides, nucleic acids, or other biomolecules that have been functionalized with an alkyne. The Boc-protected amine can then be deprotected and used for further modifications, such as the attachment of fluorescent dyes, affinity tags, or other small molecules. This linker can also be used to functionalize the surfaces of nanoparticles or other materials.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involving this compound.
Protocol 1: PROTAC Synthesis via CuAAC and Amide Coupling
This protocol outlines a general strategy for synthesizing a PROTAC using this compound, where one ligand is functionalized with an alkyne and the other with a carboxylic acid.
Materials:
-
Alkyne-functionalized POI ligand
-
Carboxylic acid-functionalized E3 ligase ligand
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Reverse-phase HPLC system for purification
-
LC-MS and NMR for characterization
Procedure:
Step 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the alkyne-functionalized POI ligand (1.0 eq) and this compound (1.1 eq) in a mixture of DMF and water (e.g., 4:1 v/v).
-
Prepare a fresh solution of sodium ascorbate (0.5 eq) in water.
-
Prepare a solution of CuSO4 (0.1 eq) and THPTA (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4/THPTA solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected intermediate by flash column chromatography.
Step 2: Boc Deprotection
-
Dissolve the purified Boc-protected intermediate (1.0 eq) in DCM.
-
Add TFA (10-20 eq) dropwise at 0°C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Co-evaporate with DCM (3x) to ensure complete removal of TFA. The resulting amine-intermediate is often used in the next step without further purification.
Step 3: Amide Coupling
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and PyBOP (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and stir the mixture for 5 minutes at room temperature.
-
Add a solution of the amine-intermediate from Step 2 (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Step 4: Purification and Characterization
-
Purify the final PROTAC product by reverse-phase HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry reaction with a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
DBCO-functionalized molecule (e.g., protein, peptide)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Dissolve the DBCO-functionalized molecule in PBS to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Add the this compound stock solution to the solution of the DBCO-functionalized molecule to achieve a 10-50 fold molar excess of the azide.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE (for proteins) or LC-MS.
-
Remove the excess unreacted this compound by a suitable method, such as dialysis, size-exclusion chromatography, or spin filtration, depending on the nature of the conjugated molecule.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involving this compound.
Caption: General workflow for PROTAC synthesis using this compound.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
This compound is a highly valuable and versatile heterobifunctional linker that plays a crucial role in the development of advanced therapeutics, particularly PROTACs. Its well-defined functional groups—a protected amine, a PEG spacer, and an azide—provide researchers with the tools to systematically and efficiently synthesize complex molecules. The ability to perform orthogonal chemical modifications through click chemistry and standard amide coupling makes this linker a cornerstone in the modular construction of targeted protein degraders and other bioconjugates. Understanding the properties and experimental protocols associated with this linker is essential for scientists and drug development professionals working at the forefront of modern medicine.
References
- 1. precisepeg.com [precisepeg.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound [myskinrecipes.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | 176220-30-7 - 乐研试剂 [leyan.com]
- 8. This compound - CAS:176220-30-7 - 凯美商城-化学品电商综合服务平台 [bjchemical.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Boc-NHCH2CH2-PEG1-azide: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NHCH2CH2-PEG1-azide, also known by its IUPAC name tert-butyl N-[2-(2-azidoethoxy)ethyl]carbamate, is a heterobifunctional linker molecule widely employed in the fields of bioconjugation, chemical biology, and drug discovery. Its unique architecture, featuring a Boc-protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group, makes it a versatile tool for covalently linking molecules of interest. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key applications, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.
Chemical Structure and Properties
This compound is characterized by three key functional components:
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the primary amine. This allows for selective reactions at the azide terminus without interference from the amine. The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to liberate the free amine for subsequent conjugation steps.
-
PEG1 Spacer: The short mono(ethylene glycol) spacer enhances the solubility of the molecule and its conjugates in aqueous and organic media.[1] The PEG linker also provides flexibility and reduces steric hindrance between the conjugated molecules.[1]
-
Azide Group: The terminal azide moiety is a key functional handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[2] These reactions are highly efficient, specific, and biocompatible, making them ideal for conjugating the linker to molecules containing alkyne groups.[2]
The structural and key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₁₈N₄O₃ | [1][3] |
| Molecular Weight | 230.26 g/mol | [1][3] |
| CAS Number | 176220-30-7 | [1][4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). | [6] |
| Storage Conditions | Store at 2-8°C under dry and sealed conditions. | [3] |
| SMILES | CC(C)(C)OC(=O)NCCOCCN=[N+]=[N-] | [1] |
Applications in Drug Development
The unique trifunctional nature of this compound makes it a valuable reagent in several areas of drug development, most notably in the construction of PROTACs and the bioconjugation of therapeutic and diagnostic agents.
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] A PROTAC molecule is composed of three parts: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase, and a linker that connects the two.
This compound is an ideal linker for PROTAC synthesis. The azide group can be reacted with an alkyne-functionalized warhead or E3 ligase ligand via click chemistry. Subsequently, the Boc-protecting group can be removed to expose the amine, which can then be coupled to the other binding moiety, typically through an amide bond formation. The PEG spacer in the linker can improve the solubility and pharmacokinetic properties of the resulting PROTAC.[7]
PROTAC Mechanism of Action
The general mechanism of action for a PROTAC is a catalytic process that can be visualized as a cycle.
Bioconjugation
The azide functionality of this compound makes it a versatile tool for bioconjugation. Through CuAAC or SPAAC click chemistry, it can be used to attach a variety of molecules, such as peptides, proteins, antibodies, or fluorescent dyes, to other molecules or surfaces that have been functionalized with an alkyne group.[2] This is particularly useful for:
-
Labeling and Imaging: Attaching fluorescent dyes or other imaging agents to biomolecules for tracking and visualization in biological systems.
-
Drug Delivery: Conjugating drugs to targeting moieties like antibodies or peptides to improve their delivery to specific cells or tissues.
-
Surface Functionalization: Immobilizing biomolecules onto surfaces for applications in diagnostics and biomaterials.
Experimental Protocols
General Protocol for CuAAC Reaction
This protocol describes the general steps for conjugating an alkyne-functionalized molecule to this compound.
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO, DMF).
-
Prepare a stock solution of this compound in the same solvent.
-
Prepare a stock solution of a copper(I) source, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, such as sodium ascorbate (B8700270). A copper ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can also be used to stabilize the copper(I) and improve reaction efficiency.
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-containing molecule and a slight molar excess of this compound in an appropriate solvent.
-
Add the copper(II) sulfate and THPTA (if used).
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Reaction Conditions:
-
The reaction is typically carried out at room temperature.
-
The reaction time can vary from a few minutes to several hours, depending on the specific reactants and concentrations. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Purification:
-
Once the reaction is complete, the desired conjugate can be purified using standard chromatographic techniques, such as flash column chromatography or high-performance liquid chromatography (HPLC).
-
-
Characterization:
-
The identity and purity of the final product should be confirmed by analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
-
Workflow for Solid-Phase PROTAC Synthesis
The following diagram illustrates a general workflow for the solid-phase synthesis of a PROTAC, where a linker like this compound could be utilized. This workflow allows for the sequential addition of the different PROTAC components and simplifies purification.
Conclusion
This compound is a highly valuable and versatile chemical tool for researchers in drug development and chemical biology. Its well-defined structure, incorporating a protected amine, a PEG spacer, and a reactive azide group, provides a robust platform for the construction of complex biomolecules, particularly PROTACs. The ability to perform efficient and specific "click" reactions, combined with standard peptide coupling chemistry, allows for a modular and flexible approach to the synthesis of novel therapeutics and research probes. This guide provides a foundational understanding of the properties and applications of this important linker, enabling scientists to effectively incorporate it into their research and development workflows.
References
- 1. This compound | 176220-30-7 - 乐研试剂 [leyan.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound | CAS:176220-30-7 | 希恩思试剂-品类齐全、品质保障、配送及时、畅选无忧 [heowns.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound [chembk.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Boc-NHCH2CH2-PEG1-azide: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-NHCH2CH2-PEG1-azide (CAS Number: 176220-30-7), a versatile heterobifunctional linker. This document outlines its chemical and physical properties, provides detailed experimental protocols for its application, and discusses its role in modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Specifications
This compound, systematically named tert-butyl (2-(2-azidoethoxy)ethyl)carbamate, is a valuable tool in bioconjugation and medicinal chemistry. Its structure features a Boc-protected amine and a terminal azide (B81097) group, connected by a short polyethylene (B3416737) glycol (PEG) spacer. This configuration allows for sequential and controlled conjugation to two different molecules.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 176220-30-7 |
| Molecular Formula | C₉H₁₈N₄O₃ |
| Molecular Weight | 230.26 g/mol [1] |
| Appearance | Colorless to light yellow liquid[2] |
| Purity | Typically ≥95%, with suppliers offering up to 98%[3][4][5] |
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound. The following table provides recommended storage conditions.
| Condition | Duration |
| Pure Form (-20°C) | Up to 3 years[2] |
| Pure Form (4°C) | Up to 2 years[2] |
| In Solvent (-80°C) | Up to 6 months[2] |
| In Solvent (-20°C) | Up to 1 month[2] |
Synthesis and Quality Control
A generalized synthetic workflow is depicted below.
Caption: Generalized synthetic route for this compound.
Applications in Bioconjugation and PROTAC Synthesis
The heterobifunctional nature of this compound makes it an ideal linker for creating complex biomolecules. The Boc-protected amine can be deprotected to reveal a primary amine, which can then be coupled to a molecule of interest. The azide group is available for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3][6]
This linker is particularly prominent in the field of PROTACs. PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.
The general structure of a PROTAC and the role of the linker are illustrated below.
Caption: Schematic of a PROTAC molecule highlighting the linker's role.
Experimental Protocols
The following protocols are adapted from established methodologies and should be optimized for specific applications.
General Protocol for Boc Deprotection
-
Dissolution: Dissolve the Boc-protected substrate in a suitable solvent such as dichloromethane (B109758) (DCM) or 1,4-dioxane.
-
Acid Treatment: Add an excess of an acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. A common condition is 20-50% TFA in DCM.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, remove the acid and solvent under reduced pressure. The resulting amine salt can be used directly or neutralized with a mild base (e.g., diisopropylethylamine (DIPEA) or saturated sodium bicarbonate solution) and extracted.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for the conjugation of the azide-functionalized linker to an alkyne-containing molecule.
-
Reactant Mixture: In a suitable vial, dissolve the alkyne-containing molecule (1 equivalent) and this compound (1.1-1.5 equivalents) in a solvent system such as a mixture of tert-butanol (B103910) and water.
-
Copper Source: Add a copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 0.1-0.5 equivalents).
-
Reducing Agent: Add a freshly prepared solution of sodium ascorbate (B8700270) (e.g., 0.5-2 equivalents).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-12 hours. Monitor progress by TLC or LC-MS.
-
Purification: Upon completion, the reaction mixture may be diluted with water and extracted with an organic solvent. The product is then purified by column chromatography.
Solid-Phase Synthesis of a PROTAC (Adapted Protocol)
This protocol describes the synthesis of a PROTAC on a solid support, using an immobilized E3 ligase ligand as an example.
References
Synthesis and purification of Boc-NHCH2CH2-PEG1-azide
An In-depth Technical Guide to the Synthesis and Purification of Boc-NHCH₂CH₂-PEG1-azide
Introduction
Boc-NHCH₂CH₂-PEG1-azide, with the chemical name tert-butyl (2-(2-azidoethoxy)ethyl)carbamate, is a valuable heterobifunctional linker used extensively in chemical biology, drug discovery, and materials science. Its structure incorporates three key chemical motifs: a Boc-protected amine, a single polyethylene (B3416737) glycol (PEG) unit, and a terminal azide (B81097).
The tert-butyloxycarbonyl (Boc) group provides a stable and reliable protecting group for the primary amine, which can be readily removed under acidic conditions to reveal the amine for subsequent conjugation.[1][2][3] The short PEG spacer enhances aqueous solubility and provides a flexible linker arm, which can be critical in applications like Proteolysis Targeting Chimeras (PROTACs).[4][5] The azide moiety is a versatile functional group for "click chemistry," enabling efficient and specific ligation to alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[4][6]
This guide provides a detailed technical overview of a common synthetic route to Boc-NHCH₂CH₂-PEG1-azide and the subsequent purification protocol.
Synthesis Pathway
The synthesis of Boc-NHCH₂CH₂-PEG1-azide is typically achieved through a three-step process starting from 2-(2-aminoethoxy)ethanol (B1664899). The pathway involves:
-
Protection: Selective protection of the primary amine with a Boc group.
-
Activation: Conversion of the terminal hydroxyl group into a good leaving group, typically a mesylate.
-
Azidation: Nucleophilic substitution of the mesylate with an azide salt.
Caption: Overall synthetic pathway for Boc-NHCH₂CH₂-PEG1-azide.
Experimental Protocols
Materials and Reagents
| Reagent | Formula | CAS Number | Notes |
| 2-(2-aminoethoxy)ethanol | C₄H₁₁NO₂ | 929-06-6 | Starting material |
| Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | C₁₀H₁₈O₅ | 24424-99-5 | Boc-protecting agent |
| Methanesulfonyl chloride (MsCl) | CH₃ClO₂S | 124-63-0 | Activating agent for hydroxyl group |
| Sodium Azide (NaN₃) | N₃Na | 26628-22-8 | Azide source. Caution: Highly toxic and potentially explosive. |
| Triethylamine (B128534) (TEA) | C₆H₁₅N | 121-44-8 | Organic base |
| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 75-09-2 | Reaction and extraction solvent |
| Dimethylformamide (DMF) | C₃H₇NO | 68-12-2 | Reaction solvent |
| Sodium Sulfate (Na₂SO₄), anhydrous | Na₂SO₄ | 7757-82-6 | Drying agent |
| Silica (B1680970) Gel | SiO₂ | 7631-86-9 | Stationary phase for chromatography (60-120 or 230-400 mesh) |
| Ethyl Acetate (B1210297) (EtOAc) | C₄H₈O₂ | 141-78-6 | Eluent for chromatography |
| Hexane | C₆H₁₄ | 110-54-3 | Eluent for chromatography |
Step 1: Synthesis of tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate
-
Dissolve 2-(2-aminoethoxy)ethanol (1 equivalent) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected alcohol, which can often be used in the next step without further purification.
Step 2: Synthesis of 2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethyl methanesulfonate
-
Dissolve the crude product from Step 1 (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add triethylamine (TEA) (1.5 equivalents).
-
Add methanesulfonyl chloride (MsCl) (1.2 equivalents) dropwise to the solution, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction by adding cold water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting mesylate is typically used immediately in the next step.
Step 3: Synthesis of tert-butyl (2-(2-azidoethoxy)ethyl)carbamate (Boc-NHCH₂CH₂-PEG1-azide)
-
Dissolve the crude mesylate from Step 2 (1 equivalent) in dimethylformamide (DMF).
-
Add sodium azide (NaN₃) (3-5 equivalents). Extreme caution should be exercised when handling sodium azide.
-
Heat the reaction mixture to 60-80 °C and stir overnight.
-
Monitor the reaction by TLC until the mesylate is consumed.
-
After cooling to room temperature, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).[7]
-
Combine the organic layers and wash thoroughly with water to remove residual DMF, followed by a wash with brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]
Purification
The crude Boc-NHCH₂CH₂-PEG1-azide is a moderately polar compound and is typically purified by silica gel column chromatography.[9]
Purification Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. A Facile and Convenient Method to Reduce Organo Azides under Electrochemical Condition and Investigation of the Process thorough Cyclic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
In-Depth Technical Guide to Boc-NHCH2CH2-PEG1-azide: A Core Component in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis applications, and experimental protocols for Boc-NHCH2CH2-PEG1-azide, a versatile heterobifunctional linker. This molecule is a cornerstone in the fields of bioconjugation and targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Properties of this compound
This compound is a valuable research chemical characterized by a tert-butyloxycarbonyl (Boc) protected amine, a short polyethylene (B3416737) glycol (PEG1) spacer, and a terminal azide (B81097) group. This unique combination of functional groups allows for sequential and specific chemical modifications. The Boc group provides a stable protecting group for the amine functionality, which can be deprotected under acidic conditions to allow for further conjugation. The PEG spacer enhances solubility and provides appropriate distancing in complex molecular architectures. The terminal azide group is a key functional handle for "click chemistry," enabling highly efficient and specific ligation to alkyne-containing molecules.
| Property | Value |
| Molecular Formula | C₉H₁₈N₄O₃[1][2][3] |
| Molecular Weight | 230.26 g/mol [1][2][3] |
| Appearance | Colorless to light yellow liquid |
| Storage Conditions | 2-8°C, dry, sealed[1] |
Applications in Research and Drug Development
The primary applications of this compound lie in its utility as a linker in the synthesis of complex biomolecules and targeted therapeutics.
-
PROTAC Synthesis: This molecule is frequently employed as a PEG-based linker in the construction of PROTACs.[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in orienting the two ligands for effective ternary complex formation.
-
Click Chemistry: The azide functionality makes this compound an ideal reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[3][4] These "click" reactions are known for their high efficiency, specificity, and biocompatibility, making them suitable for a wide range of bioconjugation applications, including the labeling of biomolecules and the functionalization of surfaces.[5]
Experimental Protocols
The following are detailed methodologies for the application of this compound in key experiments.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of this compound to an alkyne-functionalized molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., a protein of interest ligand)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent (e.g., DMF/water mixture, DMSO)
-
Reaction vessel
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of Copper(II) sulfate in deionized water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.
-
Prepare a 10-100 mM stock solution of THPTA or TBTA ligand in a compatible organic solvent like DMSO.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the alkyne-functionalized molecule (1.0 equivalent) and this compound (1.1-1.5 equivalents) in the chosen solvent system.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
-
Reaction Initiation:
-
Add the THPTA or TBTA ligand stock solution to the reaction mixture to a final concentration of 1-5 mol%.
-
Add the copper(II) sulfate stock solution to a final concentration of 1-5 mol%.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mol%.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Purification:
-
Upon completion, the product can be purified by an appropriate method such as column chromatography or preparative HPLC.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation of this compound to a molecule containing a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
This compound
-
DBCO-functionalized molecule (e.g., an E3 ligase ligand)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Reaction vessel
Procedure:
-
Preparation of Reactants:
-
Dissolve the DBCO-functionalized molecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO).
-
-
SPAAC Reaction:
-
Add the this compound stock solution to the solution of the DBCO-functionalized molecule. A molar excess of the azide linker (e.g., 5-20 fold) is typically used to ensure efficient conjugation.
-
Keep the final concentration of the organic solvent low (e.g., <10%) to avoid denaturation if working with proteins.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. Alternatively, the reaction can be performed at 4°C overnight.
-
-
Purification and Characterization:
-
Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MS), or UV-Vis spectroscopy (the DBCO group has a characteristic absorbance around 310 nm which disappears upon reaction).
-
Protocol 3: Synthesis and Characterization of a PROTAC
This protocol provides a general workflow for the synthesis of a PROTAC using this compound as a linker, followed by characterization of the final product.
Part A: PROTAC Synthesis
This example assumes the use of a DBCO-functionalized E3 ligase ligand and an alkyne-functionalized protein of interest (POI) ligand.
-
Synthesis of the Linker-E3 Ligase Conjugate:
-
Follow the SPAAC protocol (Protocol 2) to conjugate this compound to the DBCO-functionalized E3 ligase ligand.
-
Purify the resulting Boc-NH-Linker-E3 Ligand intermediate using preparative HPLC.
-
-
Boc Deprotection:
-
Dissolve the purified intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS until the Boc group is completely removed.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM (3x) to ensure complete removal of TFA. This will yield the H2N-Linker-E3 Ligand intermediate.
-
-
Coupling to POI Ligand:
-
This step involves forming an amide bond between the deprotected amine of the linker and a carboxylic acid on the POI ligand.
-
Dissolve the alkyne-functionalized POI ligand (with a carboxylic acid group) (1.0 equivalent) and a peptide coupling reagent such as HATU (1.1 equivalents) in an anhydrous solvent like DMF.
-
Add a non-nucleophilic base such as DIPEA (2.0 equivalents) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the H2N-Linker-E3 Ligand intermediate (1.2 equivalents) in anhydrous DMF.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
-
Final Purification:
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).
-
Part B: PROTAC Characterization
A series of assays are required to validate the activity of the newly synthesized PROTAC.
-
Binding Affinity:
-
Determine the binding affinity of the PROTAC to both the target protein and the E3 ligase individually using techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or fluorescence polarization assays.
-
-
Ternary Complex Formation:
-
Confirm the formation of the POI-PROTAC-E3 ligase ternary complex using methods like size-exclusion chromatography, native mass spectrometry, or co-immunoprecipitation followed by Western blotting.
-
-
In-cell Target Degradation:
-
Treat cells expressing the target protein with varying concentrations of the PROTAC.
-
After a defined incubation period (e.g., 2-24 hours), lyse the cells and quantify the levels of the target protein by Western blotting or in-cell ELISA.
-
Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
-
-
Selectivity Profiling:
-
Perform proteome-wide analysis (e.g., using mass spectrometry-based proteomics) to assess the selectivity of the PROTAC and identify any off-target protein degradation.
-
Visualizing Key Processes
The following diagrams illustrate the fundamental concepts and workflows discussed in this guide.
Caption: Mechanism of action for a Proteolysis Targeting Chimera (PROTAC).
Caption: General workflow for the synthesis of a PROTAC molecule.
Caption: Workflow for the characterization of a newly synthesized PROTAC.
References
The Cornerstone of Modern Synthesis: A Technical Guide to Boc-Protected Amine Linkers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis and drug development, the precise control of reactive functional groups is paramount. Among the arsenal (B13267) of protective chemistries, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone for the temporary masking of primary and secondary amines. Its widespread adoption stems from a unique combination of stability under various conditions and facile, selective cleavage under mild acidic conditions. This technical guide provides an in-depth exploration of the key features of Boc-protected amine linkers, their applications, and detailed experimental protocols for their successful implementation in research and development.
The primary role of the Boc group is to temporarily block the nucleophilicity of an amine on a linker molecule.[1] This protection is crucial for directing chemical reactions to other functional groups on the linker or a conjugated molecule. The Boc group's stability in basic and nucleophilic environments makes it compatible with a wide array of synthetic transformations.[1][2] Its most valued characteristic is its straightforward removal under acidic conditions, which regenerates the free amine for subsequent conjugation or cyclization reactions.[1][3]
Core Applications in Drug Development and Bioconjugation
Boc-protected amine linkers are instrumental in the multi-step synthesis of complex biomolecules. Heterobifunctional linkers, featuring a Boc-protected amine at one terminus and another reactive group (e.g., NHS ester, maleimide, alkyne) at the other, enable the controlled, stepwise assembly of sophisticated molecular architectures.[1] This strategy is central to the development of:
-
Antibody-Drug Conjugates (ADCs): Where a potent cytotoxic drug is linked to a monoclonal antibody, requiring precise control over the conjugation chemistry.[1]
-
PROteolysis TArgeting Chimeras (PROTACs): Bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation, often assembled using a step-wise approach involving Boc-protected linkers.[1][4][5]
-
Peptide Synthesis: Boc protection is a classical and still widely used strategy in solid-phase peptide synthesis (SPPS).[6][7][8]
Quantitative Data on Boc Protection and Deprotection
The efficiency of the protection and deprotection steps is critical to the overall yield and purity of the final product. The following tables summarize key quantitative data related to these processes.
Table 1: Representative Conditions for Boc Protection of Amines
| Amine Substrate | Reagent (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Aliphatic Amine | (Boc)₂O (1.1-1.5) | Triethylamine (1-1.5) | Dichloromethane (DCM) | Room Temperature | 3-12 | >95 |
| Secondary Aliphatic Amine | (Boc)₂O (1.2-2.0) | Diisopropylethylamine (DIPEA) (2-3) | Dichloromethane (DCM) | Room Temperature | 12-24 | >90 |
| Arylamine | (Boc)₂O (2.0) | 4-DMAP (catalytic) | Tetrahydrofuran (THF) | Room Temperature | 12-24 | Variable, often requires harsher conditions |
Data synthesized from multiple sources describing general laboratory procedures.[1][9][10]
Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection
| Acidic Reagent | Concentration | Solvent | Temperature (°C) | Time | Notes |
| Trifluoroacetic Acid (TFA) | 25-50% | Dichloromethane (DCM) | Room Temperature | 5-30 min | Most common and efficient method.[1][9][10] |
| Hydrochloric Acid (HCl) | 4M | Dioxane or Water | Room Temperature | 1-2 h | Aqueous conditions, useful for certain substrates.[9] |
| Zinc Bromide (ZnBr₂) | 2-3 equivalents | Dichloromethane (DCM) | Room Temperature | Overnight | Selectively cleaves secondary N-BOC groups.[10] |
| Montmorillonite K10 clay | - | 1,2-Dichloroethane | Room Temperature | Variable | Selectively cleaves aromatic N-BOC groups.[10] |
Experimental Protocols
Detailed and optimized experimental protocols are essential for reproducible results in the synthesis and application of Boc-protected linkers.
Protocol 1: Boc Protection of a Primary Amine
This protocol describes a general procedure for the protection of a terminal amine group using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).
Materials:
-
Amine-containing compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve the amine-containing compound in DCM or THF.
-
Add TEA or DIPEA (typically 1-1.5 equivalents relative to the amine).[9]
-
Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.[1]
-
Stir the reaction mixture at room temperature for 3-12 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Filter and concentrate the solution under reduced pressure to obtain the Boc-protected compound.
-
Characterize the product by NMR and MS to confirm its identity and purity.[1]
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines the standard procedure for the removal of the Boc protecting group to yield the free amine.
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Stir the reaction mixture at room temperature for 5-30 minutes. The reaction progress can be monitored by TLC or LC-MS.
-
Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly in the next step or neutralized with a base (e.g., DIPEA) to obtain the free amine.[1]
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using a Boc-Protected Amino-PEG-Resin
This protocol provides a general overview of using a Boc-protected amino-functionalized resin for SPPS.[1]
Materials:
-
Boc-protected amino acids
-
Coupling reagents (e.g., HBTU, DCC/HOBt)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes.[1]
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.[1][8]
-
Washing: Wash the resin thoroughly with DCM and then DMF.[1]
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.[1]
-
Amino Acid Coupling: Pre-activate the next Boc-protected amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF) for a few minutes. Add the activated amino acid solution to the resin. Agitate the reaction mixture for 1-2 hours at room temperature.[1]
-
Monitoring: Monitor the coupling reaction using a qualitative test (e.g., ninhydrin (B49086) test).[1]
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.[1]
-
Repeat: Repeat steps 2-7 for each subsequent amino acid in the desired sequence.[1]
Visualizing Key Workflows
The following diagrams illustrate the fundamental logical and experimental workflows involving Boc-protected amine linkers.
Caption: The fundamental cycle of Boc protection and deprotection of an amine.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Application of Linkers in Chemical Biology [bldpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biosynth.com [biosynth.com]
- 8. chempep.com [chempep.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. jk-sci.com [jk-sci.com]
The Unseen Architect: An In-depth Technical Guide to the Role of the PEG1 Spacer in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, where precision and stability are paramount, the choice of a linker can dictate the success or failure of a therapeutic or diagnostic agent. Among the diverse array of available linkers, the single ethylene (B1197577) glycol unit spacer, PEG1, often plays a crucial, albeit sometimes overlooked, role. This technical guide provides a comprehensive exploration of the PEG1 spacer, detailing its impact on the physicochemical properties, stability, and biological activity of bioconjugates. Through a compilation of quantitative data, detailed experimental protocols, and visual workflows, this document serves as a vital resource for researchers aiming to harness the unique attributes of this short but powerful linker.
The Core of the Matter: Physicochemical and Functional Impact of PEG1 Spacers
The incorporation of a PEG1 spacer, the smallest of the polyethylene (B3416737) glycol linkers, can significantly influence the characteristics of a bioconjugate. While longer PEG chains are often employed to enhance solubility and extend circulation half-life, the PEG1 spacer offers a more nuanced set of advantages, particularly in contexts where minimal steric hindrance and precise spatial control are critical.
Data Presentation: Quantitative Insights into the Impact of PEG Spacer Length
The following tables summarize quantitative data from various studies, offering a comparative look at how PEG spacer length, including the PEG1 unit, affects key parameters of bioconjugates.
Table 1: Impact of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Stability
| Bioconjugate System | PEG Spacer Length | Parameter Measured | Result | Reference |
| anti-HER2-Val-Cit-PABC-MMAD | PEG1 | Payload release in mouse plasma (72 h) | Slower release rate | [1] |
| anti-HER2-Val-Cit-PABC-MMAD | PEG4 | Payload release in mouse plasma (72 h) | Faster release rate | [1] |
Table 2: Influence of PEG Spacer Length on PROTAC Degradation Efficiency
| Target Protein | E3 Ligase Ligand | Warhead | PEG Spacer Length | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | JQ1 | 0 | < 0.5 µM | > 90% | [2] |
| BRD4 | VHL | JQ1 | 1 | > 5 µM | < 20% | [2] |
| BRD4 | VHL | JQ1 | 2 | > 5 µM | < 20% | [2] |
| BRD4 | CRBN | JQ1 | 0 | < 0.5 µM | > 90% | [2] |
| BRD4 | CRBN | JQ1 | 1 | > 5 µM | < 20% | [2] |
| BRD4 | CRBN | JQ1 | 2 | < 0.5 µM | > 90% | [2] |
| BRD4 | CRBN | JQ1 | 4 | < 0.5 µM | > 90% | [2] |
| BRD4 | CRBN | JQ1 | 5 | < 0.5 µM | > 90% | [2] |
Note: Data for PROTACs targeting BRD4 suggests that for certain target-ligase pairs, very short linkers (including no PEG spacer) or longer PEG chains (4-5 units) can be more effective than those with 1 or 2 PEG units.
Experimental Protocols: Harnessing the PEG1 Spacer in Bioconjugation
The following section provides detailed methodologies for common bioconjugation reactions, adapted to specifically incorporate a PEG1 spacer. These protocols serve as a starting point for researchers to develop their own specific applications.
Protocol 1: Maleimide-Thiol Conjugation using a Maleimide-PEG1-NHS Ester Linker
This two-step protocol is commonly used for conjugating an amine-containing molecule (e.g., a cytotoxic drug) to a thiol-containing biomolecule (e.g., a reduced antibody).
Materials:
-
Amine-containing molecule
-
Maleimide-PEG1-NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Thiol-containing biomolecule (e.g., antibody)
-
Reduction reagent (e.g., TCEP or DTT)
-
Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5, with EDTA)
-
Quenching solution (e.g., N-acetyl cysteine or free cysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Preparation of the Drug-Linker Intermediate:
-
Dissolve the amine-containing molecule and a 1.1 to 1.5-fold molar excess of the Maleimide-PEG1-NHS ester in anhydrous DMF or DMSO.
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction progress by LC-MS to confirm the formation of the maleimide-PEG1-drug conjugate.
-
Purify the drug-linker intermediate using reverse-phase HPLC if necessary.
-
-
Reduction of the Antibody:
-
Dissolve the antibody in conjugation buffer.
-
Add a 10-20 fold molar excess of TCEP (or an appropriate amount of DTT) to the antibody solution.
-
Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent by buffer exchange using a desalting column or dialysis against the conjugation buffer.
-
-
Conjugation to the Reduced Antibody:
-
Immediately add the purified drug-linker intermediate to the reduced antibody solution at a 5-10 fold molar excess relative to the available thiol groups.
-
Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of N-acetyl cysteine or free cysteine to react with any unreacted maleimide (B117702) groups.
-
Purify the resulting antibody-drug conjugate (ADC) using SEC to remove unreacted drug-linker and other small molecules.
-
Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
-
Protocol 2: NHS Ester-Amine Coupling using a Bifunctional PEG1 Linker
This protocol describes the conjugation of two different amine-containing molecules using a homobifunctional NHS-PEG1-NHS ester or a heterobifunctional linker with an NHS ester and another reactive group. For this example, we will focus on a sequential conjugation strategy with a heterobifunctional linker (e.g., Azide-PEG1-NHS ester) followed by a click chemistry reaction.
Materials:
-
Amine-containing biomolecule (Molecule A)
-
Azide-PEG1-NHS ester
-
Amine-free buffer (e.g., PBS, pH 7.4-8.0)
-
Quenching solution (e.g., Tris or glycine (B1666218) buffer)
-
Alkyne-functionalized molecule (Molecule B)
-
Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Reaction of Molecule A with Azide-PEG1-NHS Ester:
-
Dissolve Molecule A in the amine-free buffer.
-
Dissolve the Azide-PEG1-NHS ester in DMSO or DMF and add it to the solution of Molecule A at a 10-20 fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding Tris or glycine buffer to a final concentration of 50-100 mM.
-
Remove the excess linker and quenching agent by buffer exchange.
-
-
Click Chemistry Conjugation with Molecule B:
-
Prepare a stock solution of the copper(I) catalyst by mixing CuSO₄ and the THPTA ligand.
-
To the azide-functionalized Molecule A, add the alkyne-functionalized Molecule B (in slight molar excess).
-
Add the copper(I) catalyst solution and a fresh solution of sodium ascorbate (B8700270) to initiate the click reaction.
-
Incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification and Characterization:
-
Purify the final bioconjugate using SEC to remove unreacted molecules and catalyst components.
-
Characterize the final product for purity, identity, and functionality.
-
Mandatory Visualizations: Workflows and Pathways
The following diagrams, created using the Graphviz DOT language, illustrate key experimental workflows and a representative signaling pathway where a PEG1-containing bioconjugate would be utilized.
References
The Azide Moiety: A Linchpin in the Realm of Click Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical ligation strategies, click chemistry has emerged as a paramount tool, enabling rapid, efficient, and bioorthogonal conjugation of molecules. At the heart of this powerful chemical methodology lies the azide (B81097) functionality, a small, stable, and highly versatile chemical handle. This technical guide provides a comprehensive exploration of the azide's central role in the two most prominent click chemistry reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This document will delve into the quantitative aspects of these reactions, provide detailed experimental protocols, and visualize key workflows, offering a practical resource for professionals in research and drug development.
The Power of the Azide: A Bioorthogonal Handle
The azide group (-N₃) possesses a unique combination of properties that make it an ideal functional group for bioorthogonal chemistry. It is virtually absent in biological systems, ensuring that reactions involving azides are highly specific and do not interfere with native cellular processes.[1] Furthermore, the azide group is relatively small, minimizing potential steric hindrance when incorporated into biomolecules.[2] Its stability under a wide range of physiological conditions and its selective reactivity with specific partners, primarily alkynes, underpin its utility in click chemistry.[3]
Core Click Chemistry Reactions Involving Azides
The foundation of azide-based click chemistry lies in the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which forms a stable triazole linkage.[4] While the thermal reaction is slow and often lacks regioselectivity, two powerful catalytic and strain-promoted versions have revolutionized its application.[4]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, often considered the quintessential "click" reaction, utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide, exclusively forming the 1,4-disubstituted triazole isomer.[4][] This reaction is characterized by its exceptionally fast kinetics and high yields, making it a workhorse for in vitro applications.[2][6]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the inherent cytotoxicity associated with the copper catalyst in living systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[1] This reaction employs a strained cyclooctyne (B158145), where the ring strain provides the necessary activation energy for the cycloaddition to proceed efficiently without a metal catalyst.[1] SPAAC is the preferred method for live-cell imaging and in vivo applications due to its excellent biocompatibility.[1][7]
Quantitative Comparison of CuAAC and SPAAC
The choice between CuAAC and SPAAC is often dictated by the specific experimental context, balancing the need for rapid kinetics against the requirement for biocompatibility. The following tables provide a summary of key quantitative data to aid in this selection.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[8] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[8] |
| Biocompatibility | Limited in vivo due to the cytotoxicity of the copper catalyst. Ligands are often required to mitigate toxicity.[8][9] | Excellent biocompatibility, making it ideal for in vivo and live-cell applications.[8] |
| Regioselectivity | Exclusively 1,4-disubstituted triazole. | Mixture of 1,4- and 1,5-disubstituted triazoles. |
| Typical Reactants | Terminal alkynes, Azides | Strained cyclooctynes (e.g., DBCO, BCN, DIBO), Azides |
Table 1: General Comparison of CuAAC and SPAAC
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| CuAAC | Benzyl Azide + Phenylacetylene (with THPTA ligand) | ~1 - 100 | [8] |
| CuAAC | Biotin-Azide + Alkyne-modified protein (with TBTA ligand) | High, reaction typically complete in < 1 hour | [10] |
| SPAAC | Benzyl Azide + DIBO | ~0.3 - 0.7 | [11] |
| SPAAC | Benzyl Azide + DBCO | ~0.6 - 1.0 | [11] |
| SPAAC | Benzyl Azide + BCN | ~0.06 - 0.1 | [11] |
| SPAAC | 2-Azido-2-methylpropanol + BCN | 0.0034 | [8] |
| SPAAC | 2-Azido-2-methylpropanol + ADIBO (a DBCO derivative) | 0.0003 | [8] |
| SPAAC | [9+1]CPP + Benzyl Azide | 2.2 x 10⁻³ | [12] |
| SPAAC | [11+1]CPP + Benzyl Azide | 4.5 x 10⁻⁴ | [12] |
Table 2: Comparative Reaction Kinetics of CuAAC and SPAAC
| Parameter | CuAAC | SPAAC |
| Typical Reaction Time | 30 minutes to 4 hours | 1 to 12 hours (can be longer) |
| Typical Reactant Concentration | Micromolar to millimolar | Micromolar to millimolar |
| Typical Yields | Near-quantitative | Generally high, but can be lower than CuAAC |
Table 3: Typical Reaction Parameters for CuAAC and SPAAC
Experimental Protocols
Protocol 1: Azide Functionalization of a Protein via Amine Coupling
This protocol describes the introduction of azide groups onto a protein by targeting primary amines (e.g., lysine (B10760008) residues) using an NHS-ester functionalized azide reagent.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Azido-PEGn-NHS ester (e.g., Azido-PEG4-NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis cassettes, spin desalting columns)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris or glycine (B1666218) must be avoided.[13]
-
Reagent Preparation: Prepare a 10 mM stock solution of the Azido-PEGn-NHS ester in anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 10-20 fold molar excess of the Azido-PEGn-NHS ester to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.[13]
-
Purification: Remove excess, unreacted reagents by dialysis against PBS or by using a spin desalting column. The resulting azide-functionalized protein is now ready for click chemistry.[13]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Bioconjugation
This protocol outlines the conjugation of an alkyne-containing molecule to an azide-functionalized protein.
Materials:
-
Azide-functionalized protein (from Protocol 1)
-
Alkyne-containing molecule (e.g., alkyne-fluorophore, alkyne-biotin)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 50 mM in water)
-
Copper ligand (e.g., THPTA or TBTA) stock solution (e.g., 10 mM in DMSO or water)
-
Sodium Ascorbate (B8700270) stock solution (e.g., 50 mM in water, freshly prepared)
-
PBS buffer, pH 7.4
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized protein and the alkyne-containing molecule (typically at a 2-10 fold molar excess over the protein) in PBS buffer.
-
Catalyst Preparation: Prepare the catalyst solution immediately before use. In a separate tube, mix the CuSO₄ stock solution and the copper ligand stock solution. The final concentration of CuSO₄ is typically 1 mM and the ligand is 0.1 mM.[13]
-
Reaction Initiation: Add the catalyst components to the protein-alkyne mixture in the following order, with gentle mixing after each addition: copper ligand, CuSO₄, and finally, the freshly prepared sodium ascorbate solution (to a final concentration of 1 mM).[13]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.[13]
-
Purification: Purify the labeled protein using dialysis or a desalting column to remove the catalyst and excess reagents.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
This protocol describes the labeling of azide-modified biomolecules on the surface of living cells with a cyclooctyne-functionalized probe.
Materials:
-
Live cells with azide groups incorporated into their surface biomolecules (e.g., through metabolic labeling with an azide-containing sugar)
-
Cyclooctyne-containing molecule (e.g., DBCO-fluorophore, BCN-biotin)
-
Cell culture medium
-
PBS, pH 7.4
Procedure:
-
Cell Preparation: Culture the cells with incorporated azide groups in a suitable format (e.g., multi-well plate).
-
Reagent Preparation: Prepare a stock solution of the cyclooctyne-containing molecule in DMSO.
-
Labeling Reaction: Add the cyclooctyne-containing molecule to the cell culture medium to the desired final concentration (typically 10-100 µM).
-
Incubation: Incubate the cells for 1-12 hours at 37°C in a cell culture incubator. The incubation time will depend on the reactivity of the specific cyclooctyne and the density of azide groups on the cell surface.[13]
-
Washing: Gently wash the cells three times with PBS to remove any unreacted cyclooctyne reagent.
-
Analysis: The labeled cells can now be analyzed by methods such as fluorescence microscopy or flow cytometry.
Visualizing Key Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate fundamental concepts and workflows in azide-based click chemistry.
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
In-Depth Technical Guide: Safety and Handling of Boc-NHCH2CH2-PEG1-azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Boc-NHCH2CH2-PEG1-azide (tert-butyl N-(2-(2-azidoethoxy)ethyl)carbamate), a bifunctional linker commonly utilized in bioconjugation, proteomics, and drug discovery applications, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). Due to the presence of an azide (B81097) functional group, specific safety precautions are imperative.
Chemical and Physical Properties
This compound is a PEG-based linker that incorporates a Boc-protected amine and a terminal azide group. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides flexibility to the linker.
| Property | Value |
| Chemical Formula | C₉H₁₈N₄O₃ |
| Molecular Weight | 230.26 g/mol |
| CAS Number | 176220-30-7 |
| Appearance | Colorless to light yellow liquid |
| Storage Temperature | Recommended: -20°C for long-term storage |
Safety and Hazard Information
GHS Classification (Anticipated)
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Aquatic Toxicity | Category 1 |
| Chronic Aquatic Toxicity | Category 1 |
Hazard and Precautionary Statements (Anticipated)
| Type | Code | Statement |
| Hazard | H302 | Harmful if swallowed. |
| Hazard | H410 | Very toxic to aquatic life with long lasting effects. |
| Precautionary | P264 | Wash skin thoroughly after handling. |
| Precautionary | P270 | Do not eat, drink or smoke when using this product. |
| Precautionary | P273 | Avoid release to the environment. |
| Precautionary | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Precautionary | P330 | Rinse mouth. |
| Precautionary | P391 | Collect spillage. |
| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant. |
General Hazards of Organic Azides:
-
Potential for Explosion: Organic azides are energetic compounds and can be explosive, especially those with a low carbon-to-nitrogen ratio. They can be sensitive to heat, shock, friction, and static discharge.
-
Toxicity: The azide functional group is toxic and has a toxicity profile similar to that of cyanide. It can be harmful if swallowed, inhaled, or absorbed through the skin.
-
Reactivity: Organic azides can react violently with strong oxidizing agents, strong acids, and heavy metals. Contact with acids can generate highly toxic and explosive hydrazoic acid.
Safe Handling and Storage
Adherence to strict safety protocols is essential when working with this compound and other organic azides.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use.
-
Skin and Body Protection: A lab coat must be worn. Ensure arms, legs, and torso are covered.
-
Respiratory Protection: Work in a well-ventilated chemical fume hood.
Engineering Controls:
-
All work with this compound should be conducted in a certified chemical fume hood.
-
A safety shield may be used as an additional precaution, especially when working with larger quantities or when heating is involved.
Handling Procedures:
-
Work Scale: Always start with small-scale reactions (milligram quantities) to assess the reaction behavior before scaling up.
-
Utensils: Use plastic or ceramic spatulas. Never use metal spatulas , as they can form shock-sensitive metal azides.
-
Solvents: Avoid using chlorinated solvents such as dichloromethane (B109758) or chloroform, as they can form explosive diazidomethane or triazidomethane, respectively.
-
Temperature: Avoid excessive heating. If a reaction requires elevated temperatures, use a well-calibrated heating mantle with a temperature controller and conduct the reaction behind a blast shield.
-
Purification: Avoid distillation and sublimation for purification. Chromatography, extraction, and precipitation are generally safer methods.
Storage:
-
Store in a tightly sealed container in a cool, dark, and well-ventilated area.
-
Long-term storage at -20°C is recommended.
-
Store away from incompatible materials such as acids, oxidizing agents, and heavy metals.
Waste Disposal:
-
Azide-containing waste must be collected in a dedicated, clearly labeled waste container.
-
Do not mix azide waste with acidic waste.
-
Dispose of waste through your institution's hazardous waste disposal program.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound is frequently used in "click chemistry" reactions. The following is a representative protocol for a CuAAC reaction.
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., a protein, peptide, or small molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand
-
Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)
-
Nitrogen or Argon gas source
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the alkyne-functionalized molecule in an appropriate buffer or solvent.
-
Prepare a stock solution of CuSO₄ in water.
-
Prepare a fresh stock solution of sodium ascorbate in water immediately before use.
-
Prepare a stock solution of TBTA in DMSO.
-
-
Reaction Setup:
-
In a reaction vial, combine the alkyne-functionalized molecule and this compound (typically in a 1:1.1 to 1:1.5 molar ratio).
-
Add the reaction solvent to achieve the desired concentration.
-
Add the TBTA solution (typically 0.1 equivalents).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes to remove oxygen, which can oxidize the copper catalyst.
-
-
Reaction Initiation:
-
Add the CuSO₄ solution (typically 0.05-0.1 equivalents).
-
Add the freshly prepared sodium ascorbate solution (typically 0.5-1.0 equivalents) to reduce Cu(II) to the active Cu(I) species.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature with stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS, HPLC, or TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified using standard techniques such as chromatography (e.g., size-exclusion or reversed-phase) or precipitation.
-
Visualizations
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
Experimental Workflow for a CuAAC Reaction
An In-depth Technical Guide to the Solubility Characteristics of Boc-NHCH2CH2-PEG1-azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Boc-NHCH2CH2-PEG1-azide, a bifunctional linker commonly utilized in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs). While specific quantitative solubility data for this compound is not extensively published, this document synthesizes available information, provides solubility inferences based on structurally related molecules, and outlines detailed experimental protocols for determining its solubility in various solvents.
Molecular Structure and its Influence on Solubility
This compound is a hetero-bifunctional molecule with distinct structural components that dictate its solubility profile. Its structure consists of a tert-butoxycarbonyl (Boc) protecting group, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group.
The presence of the hydrophilic PEG spacer generally increases the aqueous solubility of the molecule.[1][2][3][4][5] The Boc group, being bulky and nonpolar, contributes to solubility in lipophilic organic solvents.[6] The azide group is a polar functional group that can participate in dipole-dipole interactions. The overall solubility of this compound is a balance of these competing influences.
Qualitative and Inferred Solubility
Based on the solubility of analogous PEGylated molecules, a high degree of solubility in common polar aprotic and some polar protic organic solvents can be anticipated for this compound. The table below summarizes the expected and inferred solubility of this compound in a range of common laboratory solvents. This information is inferred from structurally similar compounds and the general properties of its constituent functional groups.
| Solvent | Classification | Inferred Solubility | Rationale |
| Dimethyl Sulfoxide (B87167) (DMSO) | Polar Aprotic | Soluble | High polarity and hydrogen bond accepting capability. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | High polarity and ability to solvate a wide range of compounds. |
| Dichloromethane (B109758) (DCM) | Chlorinated | Soluble | Effective at dissolving organic molecules with both polar and nonpolar regions. |
| Acetonitrile (ACN) | Polar Aprotic | Soluble | Intermediate polarity, suitable for many organic linkers. |
| Tetrahydrofuran (B95107) (THF) | Ether | Soluble | Good for dissolving molecules with ether linkages and some polarity. |
| Water | Aqueous | Sparingly Soluble to Soluble | The PEG spacer enhances aqueous solubility, though the Boc group may limit it.[1][4][5] |
| Methanol / Ethanol | Polar Protic | Soluble | Capable of hydrogen bonding, effective for polar organic molecules. |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following experimental protocol is recommended. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
Objective: To determine the solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, Water, DCM)
-
Microcentrifuge tubes or small glass vials
-
Vortex mixer
-
Thermostatic shaker or rotator
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical instrument.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO) at a known concentration. This will be used to generate a standard curve.
-
Sample Preparation:
-
Add an excess amount of this compound to a pre-weighed microcentrifuge tube.
-
Add a known volume of the test solvent to the tube.
-
-
Equilibration:
-
Tightly cap the tubes and vortex vigorously for 2-3 minutes.
-
Place the tubes in a thermostatic shaker set to the desired temperature (e.g., 25 °C) and agitate for 24 hours to ensure the solution reaches equilibrium.
-
-
Separation of Undissolved Solid:
-
Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated HPLC method or another appropriate quantitative technique.
-
-
Quantification:
-
Generate a standard curve by analyzing a series of known concentrations of the this compound stock solution.
-
Determine the concentration of the saturated solution from the standard curve.
-
Calculate the solubility in units such as mg/mL or mol/L.
-
Below is a visual representation of the experimental workflow for determining solubility.
Signaling Pathways and Logical Relationships
This compound is a synthetic linker and does not have a direct role in biological signaling pathways. However, it is a critical component in the synthesis of PROTACs, which are designed to modulate signaling pathways by inducing the degradation of target proteins. The logical relationship of this molecule in the context of PROTAC assembly is illustrated below.
This diagram illustrates the role of this compound as a central linker. It first reacts with a target protein ligand via its azide group through click chemistry.[8] Following the removal of the Boc protecting group, the exposed amine is then conjugated to an E3 ligase ligand to complete the synthesis of the final PROTAC molecule.
Conclusion
This compound is a versatile chemical tool with a solubility profile that makes it compatible with a range of organic solvents. While quantitative solubility data is sparse, its structural features suggest good solubility in common polar aprotic solvents. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a robust method for their determination. Understanding the solubility characteristics of this linker is crucial for its effective use in the synthesis of bioconjugates and PROTACs, ensuring efficient reaction conditions and purification processes.
References
- 1. t-Boc-Aminooxy-PEG3-azide, 1235514-15-4 | BroadPharm [broadpharm.com]
- 2. t-Boc-Aminooxy-PEG1-azide, CAS 2100306-67-8 | AxisPharm [axispharm.com]
- 3. medkoo.com [medkoo.com]
- 4. t-Boc-N-amido-PEG3-acid, 1347750-75-7 | BroadPharm [broadpharm.com]
- 5. t-Boc-N-amido-PEG2-amine, 153086-78-3 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-aminooxy-PEG3-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. medchemexpress.com [medchemexpress.com]
Commercial Suppliers and Technical Guide for Boc-NHCH2CH2-PEG1-azide
For researchers, scientists, and drug development professionals, Boc-NHCH2CH2-PEG1-azide is a valuable heterobifunctional linker used in bioconjugation and is particularly prominent in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its commercial availability, key technical data, and experimental protocols for its application.
Core Compound Details
-
IUPAC Name: tert-butyl (2-(2-azidoethoxy)ethyl)carbamate
-
CAS Number: 176220-30-7
-
Molecular Formula: C₉H₁₈N₄O₃
-
Molecular Weight: 230.26 g/mol
This linker features a Boc-protected amine and a terminal azide (B81097) group, separated by a short PEG spacer. The Boc group provides a stable protecting group for the amine functionality, which can be deprotected under acidic conditions to allow for subsequent conjugation. The azide group is ready for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the efficient and specific ligation to alkyne-containing molecules.[1] The PEG spacer enhances solubility and can reduce steric hindrance in the final conjugate.[2]
Commercial Supplier Data
The following table summarizes the quantitative data for this compound from various commercial suppliers. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| MedChemExpress | HY-132119 | >98% | 10 mg, 50 mg, 100 mg, 250 mg | $127.50 (10mg) |
| MySkinRecipes | 106120 | 97% | Inquire | Inquire |
| BroadPharm | - | >95% (for similar products) | Inquire | Inquire |
| Biochempeg | - | ≥95% (for similar products) | Inquire | Inquire |
| Sigma-Aldrich | - | Inquire | Inquire | Inquire |
Experimental Protocols
The use of this compound typically involves two key steps: the "click" reaction of the azide group and, if required, the deprotection of the Boc-group to liberate the amine for further functionalization.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand (optional but recommended)
-
Solvent (e.g., DMSO, DMF, t-BuOH/H₂O)
Procedure:
-
Dissolve the alkyne-containing molecule and a slight molar excess (1.1-1.5 equivalents) of this compound in the chosen solvent.[3]
-
Prepare stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water, freshly prepared).[3] If using a ligand, prepare a stock solution of TBTA in a compatible organic solvent (e.g., 10-100 mM in DMSO).[3]
-
Add the ligand solution to the reaction mixture (0.01-0.1 equivalents).[3]
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[3]
-
Initiate the reaction by adding the CuSO₄ solution (0.01-0.1 equivalents) followed by the sodium ascorbate solution (0.1-1.0 equivalents).[3]
-
Stir the reaction at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC).
-
Upon completion, the product can be purified by standard chromatographic techniques.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry method is ideal for biological applications where copper toxicity is a concern.
Materials:
-
This compound
-
Strained alkyne-containing molecule (e.g., DBCO, BCN)
-
Biocompatible solvent (e.g., PBS, DMSO)
Procedure:
-
Dissolve the strained alkyne-containing molecule in the chosen solvent.
-
Add a molar excess (typically 5-20 fold) of this compound.[4] The optimal stoichiometry should be determined empirically.
-
Incubate the reaction mixture at room temperature or 37°C.[4] Reaction times can vary from 1 to 12 hours.[4]
-
Monitor the reaction progress by an appropriate method.
-
Purify the conjugate using a suitable technique, such as size-exclusion chromatography or dialysis, to remove excess linker.[4]
Boc Deprotection
This step is performed to expose the primary amine for subsequent conjugation, for instance, in the second step of a PROTAC synthesis.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the reaction at room temperature. The reaction is typically complete within 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly in the next step or neutralized with a non-nucleophilic base (e.g., DIPEA) if the free amine is required.
Visualizations
Caption: A typical experimental workflow for the use of this compound in bioconjugation.
Caption: The mechanism of action for a PROTAC utilizing a linker derived from this compound.
References
Methodological & Application
Application Notes: Synthesis of PROTACs Using Boc-NHCH2CH2-PEG1-azide Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary therapeutic modalities that co-opt the body's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker plays a critical role in optimizing the ternary complex formation and subsequent ubiquitination and degradation of the target protein.
Boc-NHCH2CH2-PEG1-azide is a versatile, PEG-based PROTAC linker that offers a straightforward and efficient strategy for synthesizing PROTAC libraries.[1][2] Its structure features two key functionalities:
-
An azide (B81097) (N₃) group , which allows for covalent attachment to an alkyne-functionalized ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[1][3]
-
A Boc-protected amine , which, after deprotection, provides a primary amine handle for standard amide bond formation with a carboxylic acid-functionalized ligand.[4]
This application note provides a detailed, step-by-step protocol for the synthesis of a model PROTAC using the this compound linker.
Properties of this compound
A summary of the key chemical properties of the linker is provided below.
| Property | Value | Reference(s) |
| Chemical Name | N-[2-(2-azidoethoxy)ethyl]-carbamic acid, 1,1-dimethylethyl ester | [5][6] |
| Molecular Formula | C₉H₁₈N₄O₃ | [2][7] |
| Molecular Weight | 230.26 g/mol | [2][7] |
| CAS Number | 176220-30-7 | [2][6] |
| Appearance | Colorless to light yellow liquid | [5] |
| Storage Conditions | 2-8°C, store in a dry, sealed container | [8] |
Synthetic Strategy Overview
The synthesis of a PROTAC using this linker is a three-step process. First, the azide group is coupled with an alkyne-modified E3 ligase ligand. Second, the Boc protecting group is removed under acidic conditions to expose the primary amine. Finally, this amine is coupled with a carboxylic acid-containing warhead that targets the protein of interest (POI).
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the this compound linker to an alkyne-functionalized E3 ligase ligand.
Materials:
-
Alkyne-functionalized E3 Ligase Ligand
-
This compound
-
Copper(II) Sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for aqueous systems)[9]
-
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF), or a mixture with water
Procedure:
-
In a clean, dry flask, dissolve the alkyne-functionalized E3 ligase ligand (1.0 eq) in the chosen solvent.
-
Add this compound (1.1 eq).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of CuSO₄ (0.1 eq) in water. If using a ligand like THPTA, pre-mix the CuSO₄ and THPTA in a 1:2 molar ratio.[10]
-
Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄ solution.
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours. The reaction should be protected from light.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting product (Intermediate 1) by column chromatography on silica (B1680970) gel.
| Reagent | Molar Equivalents | Purpose |
| Alkyne-Ligand | 1.0 | Starting Material |
| Boc-NH-PEG-Azide | 1.1 - 1.2 | Linker |
| CuSO₄ | 0.05 - 0.1 | Catalyst Precursor |
| Sodium Ascorbate | 0.2 - 0.5 | Reducing Agent (forms Cu(I) in situ) |
| THPTA (optional) | 0.1 - 0.2 | Cu(I) Stabilizing Ligand |
Protocol 2: Boc Group Deprotection
This protocol removes the tert-butyloxycarbonyl (Boc) protecting group to yield a free primary amine.[4]
Materials:
-
Intermediate 1 (from Protocol 1)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in DCM (e.g., 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add TFA dropwise. A common ratio is 20-50% TFA in DCM (v/v).[11][12]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.[4][11] The reaction generates CO₂ gas, so ensure the vessel is not sealed tightly.[4]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with DCM several times can help remove residual TFA.[13]
-
For work-up, dissolve the residue in DCM and carefully quench by adding saturated NaHCO₃ solution until the pH is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the deprotected amine (Intermediate 2). This product is often used directly in the next step without further purification.
| Reagent | Volume Ratio / Concentration | Purpose |
| Intermediate 1 | 1.0 eq | Substrate |
| TFA | 20-50% in DCM | Deprotecting Agent |
| DCM | - | Solvent |
Protocol 3: Amide Bond Formation
This protocol couples the free amine of the linker with a carboxylic acid-functionalized POI warhead using HATU as a coupling agent.
Materials:
-
Intermediate 2 (from Protocol 2)
-
Carboxylic acid-functionalized POI warhead
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the POI warhead (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution.[12]
-
Add DIPEA (3.0 eq) and stir for 5-10 minutes at room temperature to activate the carboxylic acid.[12]
-
Add a solution of Intermediate 2 (1.1 eq) in DMF to the activated mixture.
-
Stir the reaction at room temperature for 2-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% LiCl solution (to remove DMF), 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the final PROTAC by preparative HPLC or column chromatography to yield the desired product.
| Reagent | Molar Equivalents | Purpose |
| Intermediate 2 | 1.1 | Nucleophile |
| POI Warhead (COOH) | 1.0 | Electrophile Precursor |
| HATU | 1.2 - 1.5 | Coupling Agent |
| DIPEA / TEA | 3.0 - 5.0 | Non-nucleophilic Base |
Illustrative Reaction Scheme
The following diagram outlines the chemical transformations described in the protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. benchchem.com [benchchem.com]
- 5. This compound [chembk.com]
- 6. This compound - CAS:176220-30-7 - 凯美商城-化学品电商综合服务平台 [bjchemical.com]
- 7. This compound | 176220-30-7 - 乐研试剂 [leyan.com]
- 8. This compound [myskinrecipes.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. Amide Synthesis [fishersci.co.uk]
- 13. rsc.org [rsc.org]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using Boc-NHCH2CH2-PEG1-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for the covalent ligation of molecules.[1][] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in bioconjugation, drug discovery, and materials science.[3] The use of Polyethylene Glycol (PEG) linkers in this context enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugates.[4]
This document provides detailed application notes and protocols for the use of Boc-NHCH2CH2-PEG1-azide , a versatile heterobifunctional linker. This linker features a Boc-protected amine, allowing for a sequential conjugation strategy, and a terminal azide (B81097) for participation in CuAAC reactions. The short PEG1 spacer provides a balance of hydrophilicity and defined length for various applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5]
Key Applications
-
PROTAC Synthesis: The linker can be used to connect a ligand for an E3 ubiquitin ligase to a ligand for a target protein.[5]
-
Bioconjugation: Attachment of the PEG linker to proteins, peptides, or other biomolecules to improve their pharmacological properties.
-
Drug Delivery: Development of targeted drug delivery systems by linking therapeutic agents to targeting moieties.
-
Surface Functionalization: Modification of material surfaces to enhance biocompatibility or introduce specific functionalities.[4]
Data Presentation
Table 1: Typical Reagent Concentrations for CuAAC Reactions
| Reagent | Concentration Range | Notes |
| Alkyne-functionalized molecule | 1 equivalent (limiting reagent) | Concentration can vary from µM to mM depending on the application. |
| This compound | 1.1 - 2.0 equivalents | A slight excess of the azide component is often used to ensure complete consumption of the alkyne. |
| Copper(II) Sulfate (B86663) (CuSO₄) | 0.01 - 0.1 equivalents (1-10 mol%) | The copper source for the in situ generation of the active Cu(I) catalyst. |
| Sodium Ascorbate (B8700270) | 0.1 - 1.0 equivalents (10-100 mol%) | A reducing agent to maintain copper in the active Cu(I) oxidation state. A fresh solution should always be used.[6] |
| Copper(I)-stabilizing Ligand (e.g., TBTA, THPTA) | 0.05 - 0.5 equivalents (5-50 mol%) | Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) accelerate the reaction and protect biomolecules from oxidative damage.[1][6] |
Table 2: Optimization of CuAAC Reaction Conditions - A Case Study
The following data illustrates the effect of different parameters on the yield of a CuAAC reaction involving a PEGylated component. While not specific to this compound, it provides valuable insights for reaction optimization.
| Catalyst/Alkyne Molar Ratio | Pressure (bar) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 0.5 | 130 | 35 | 24 | 82.32 | [7] |
| 0.5 | 130 | 35 | 48 | 87.14 | [7] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine, which can then be used for subsequent conjugation reactions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask.
-
Add Trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, co-evaporate with toluene (B28343) (3 x 10 mL).
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine (H2N-CH2CH2-PEG1-azide).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction between the deprotected H2N-CH2CH2-PEG1-azide and an alkyne-functionalized molecule.
Materials:
-
Deprotected H2N-CH2CH2-PEG1-azide (from Protocol 1)
-
Alkyne-functionalized molecule
-
Reaction solvent (e.g., a mixture of water and a co-solvent like DMSO, t-BuOH, or DMF)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in deionized water)
-
Sodium Ascorbate stock solution (e.g., 1 M in deionized water, prepare fresh )
-
Copper(I)-stabilizing ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
Procedure:
-
In a reaction vessel, dissolve the alkyne-functionalized molecule (1 equivalent) in the chosen reaction solvent.
-
Add the deprotected H2N-CH2CH2-PEG1-azide (1.1-1.5 equivalents).
-
Add the THPTA ligand stock solution (e.g., 0.1 equivalents).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.
-
Initiate the reaction by adding the CuSO₄ stock solution (e.g., 0.05 equivalents) followed by the freshly prepared sodium ascorbate stock solution (e.g., 0.5 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, TLC, or HPLC). The reaction is often complete within 1-4 hours.
-
Upon completion, the reaction can be quenched by exposure to air or by the addition of a chelating agent such as EDTA.
-
Purify the desired triazole product using standard techniques such as silica (B1680970) gel chromatography, preparative HPLC, or size-exclusion chromatography. For PEGylated proteins, aqueous biphasic systems can also be employed for purification.[8]
Mandatory Visualization
Caption: Experimental workflow for Boc deprotection and subsequent CuAAC.
Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. This compound [myskinrecipes.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Boc-NHCH2CH2-PEG1-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] This reaction relies on the high ring strain of cyclooctynes, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), which react spontaneously with azides to form a stable triazole linkage.[1][2]
Boc-NHCH2CH2-PEG1-azide is a versatile, heterobifunctional linker molecule designed for applications in bioconjugation and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).[3] It features a terminal azide (B81097) for SPAAC reactions, a short polyethylene (B3416737) glycol (PEG1) spacer to enhance solubility, and a tert-butyloxycarbonyl (Boc)-protected amine.[4][5] The Boc protecting group allows for a controlled, stepwise conjugation strategy, where the amine can be deprotected under acidic conditions to enable further modification.[6]
These application notes provide a detailed guide for utilizing this compound in a typical bioconjugation workflow, encompassing Boc deprotection and the subsequent SPAAC reaction.
Data Presentation
Table 1: Recommended Reaction Parameters for Boc Deprotection of this compound
| Parameter | Recommendation | Notes |
| Deprotection Reagent | Trifluoroacetic acid (TFA) | A strong acid that efficiently removes the Boc group.[6][7] |
| Solvent | Dichloromethane (DCM), anhydrous | A common solvent for Boc deprotection.[6][7] |
| TFA Concentration | 20-50% (v/v) in DCM | The concentration can be adjusted based on the substrate's sensitivity. |
| Reaction Temperature | 0°C to Room Temperature | Starting at 0°C can help control exothermic reactions.[6] |
| Reaction Time | 30 minutes to 2 hours | Monitor by TLC or LC-MS for completion.[6] |
| Work-up | Removal of TFA and solvent under reduced pressure. | Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA. |
Table 2: General Reaction Parameters for SPAAC with Deprotected NH2CH2CH2-PEG1-azide
| Parameter | Recommendation | Notes |
| Cyclooctyne (B158145) Reagent | DBCO or BCN derivatives | DBCO generally exhibits faster kinetics than BCN.[8] |
| Molar Ratio | 1.5 - 10 fold molar excess of one reactant | A slight excess of one component can drive the reaction to completion.[9] |
| Solvent | PBS (pH 7.4), DMSO, DMF, or aqueous buffers | The choice of solvent depends on the solubility of the reactants.[10][11] |
| Reaction Temperature | 4°C to 37°C | Higher temperatures can increase the reaction rate, but biomolecule stability should be considered.[12] |
| Reaction Time | 2 to 24 hours | Reaction time depends on reactant concentrations, temperature, and the specific cyclooctyne used.[9][10] |
| Monitoring | LC-MS, SDS-PAGE, or UV-Vis Spectroscopy | Progress can be tracked by observing the formation of the product or the consumption of the DBCO reagent (absorbance at ~309 nm).[10][12] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Toluene (optional)
-
Saturated sodium bicarbonate solution (optional)
-
Brine (saturated NaCl solution) (optional)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) (optional)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
(Optional) To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).
-
The resulting deprotected amine (NH2CH2CH2-PEG1-azide) as a TFA salt can be used directly in the next step or after neutralization.
-
(Optional Neutralization) Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the free amine.
Protocol 2: SPAAC Reaction of Deprotected NH2CH2CH2-PEG1-azide with a DBCO-functionalized Molecule
This protocol outlines a general procedure for the conjugation of the deprotected azide linker to a molecule functionalized with a DBCO group.
Materials:
-
Deprotected NH2CH2CH2-PEG1-azide (from Protocol 1)
-
DBCO-functionalized molecule (e.g., protein, peptide, or small molecule)
-
Reaction buffer (e.g., PBS pH 7.4, or another amine-free buffer)
-
Anhydrous DMSO or DMF (if needed to dissolve reactants)
-
Reaction vessel (e.g., microcentrifuge tube)
Procedure:
-
Prepare a stock solution of the deprotected NH2CH2CH2-PEG1-azide in the reaction buffer or a minimal amount of anhydrous DMSO.
-
In a separate vessel, prepare the DBCO-functionalized molecule in the reaction buffer.
-
Add a 1.5 to 10-fold molar excess of the deprotected azide solution to the DBCO-functionalized molecule solution. The final concentration of any organic solvent like DMSO should be kept low (ideally <10% v/v) to maintain the integrity of biomolecules.
-
Gently mix the reactants.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The optimal time may need to be determined empirically.
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS for small molecules, SDS-PAGE for proteins which may show a band shift).
-
Once the reaction is complete, the resulting conjugate can be purified to remove excess unreacted starting materials using techniques such as size-exclusion chromatography, dialysis, or HPLC.
Mandatory Visualization
Caption: Experimental workflow for the use of this compound in bioconjugation.
Caption: The mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
References
- 1. researchgate.net [researchgate.net]
- 2. glenresearch.com [glenresearch.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound [myskinrecipes.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. broadpharm.com [broadpharm.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
Application Notes: Boc Deprotection of Boc-NHCH₂CH₂-PEG₁-azide
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis and the development of bioconjugates like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1] Its popularity stems from its stability under various conditions and its facile removal under acidic conditions.[2][] The molecule Boc-NHCH₂CH₂-PEG₁-azide is a heterobifunctional linker, featuring a Boc-protected amine at one terminus and an azide (B81097) group at the other, connected by a short polyethylene (B3416737) glycol (PEG) spacer. The azide allows for "click" chemistry reactions, while the amine, once deprotected, can be conjugated to carboxylic acids, activated esters, or isocyanates.[4]
The deprotection of the Boc group is a critical step to unmask the primary amine, enabling subsequent conjugation reactions. The most common method for Boc deprotection is acidolysis, typically using trifluoroacetic acid (TFA).[1][4][5] The choice of reaction conditions—including the acid, its concentration, solvent, temperature, and reaction time—is crucial for achieving high yield and purity while avoiding side reactions.
Mechanism of Deprotection
The acid-catalyzed deprotection of a Boc group proceeds through a specific mechanism:
-
Protonation : The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA).[6]
-
Carbocation Formation : The protonated intermediate collapses, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid.[6]
-
Decarboxylation : The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[6]
-
Amine Salt Formation : The newly formed primary amine is protonated by the excess acid in the reaction mixture, yielding the corresponding amine salt (e.g., trifluoroacetate (B77799) salt).[6]
It is important to note that the reaction produces isobutylene (B52900) and CO₂ gas; therefore, reactions should be performed in a well-ventilated fume hood and not in a closed system.[6]
Comparative Analysis of Deprotection Conditions
The efficiency of Boc deprotection can be influenced by several factors. The following table summarizes various acidic conditions reported for the deprotection of Boc-protected amines, which are applicable to Boc-NHCH₂CH₂-PEG₁-azide.
| Reagent | Solvent | Concentration (v/v) | Temperature | Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% | 0°C to Room Temp. | 1-2 hours | The most common and generally effective method.[1][5] Reaction progress should be monitored. |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 50% | Room Temp. | 5-30 minutes | A faster deprotection suitable for many substrates, often used in solid-phase peptide synthesis.[1][7] |
| Trifluoroacetic Acid (TFA) | Neat (100%) | Room Temp. | 1-2 hours | Can be used, but may lead to incomplete deprotection in some cases due to poor swelling of resin-bound substrates.[5] | |
| Hydrochloric Acid (HCl) | 1,4-Dioxane (B91453) | 4M | Room Temp. | 1 hour | A strong acid system that serves as a common alternative to TFA.[1][5] |
| p-Toluenesulfonic Acid (pTSA) | Neat (mechanochemical) | N/A | Room Temp. | 10 minutes | A solvent-free green chemistry approach involving grinding the substrate with pTSA.[8] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
This protocol describes the most common method for removing a Boc protecting group from an amine using trifluoroacetic acid in dichloromethane.
Materials:
-
Boc-NHCH₂CH₂-PEG₁-azide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolution : Dissolve the Boc-protected PEG linker (1 equivalent) in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1-0.2 M.[5]
-
Cooling : Cool the solution to 0°C using an ice bath.
-
Acid Addition : Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[5] If the substrate is sensitive to the tert-butyl cation byproduct, a scavenger like TIS (2.5-5% v/v) can be added.[5]
-
Reaction : Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1][5]
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).[1][5]
-
Work-up (as TFA salt) : Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[5] The resulting crude product is the amine as its TFA salt, which can often be used directly in subsequent steps.
-
Work-up (as free amine) : To obtain the neutral free amine, dissolve the residue from step 6 in DCM. Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid.[1][5] Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
-
Precipitation (Optional) : The deprotected product, as an ammonium (B1175870) salt, can sometimes be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether.[5]
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
This protocol provides an alternative method using hydrochloric acid.
Materials:
-
Boc-NHCH₂CH₂-PEG₁-azide
-
4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) or 1,4-dioxane
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution : Dissolve the Boc-protected PEG linker (1 equivalent) in a minimal amount of DCM or 1,4-dioxane.
-
Acid Addition : Add the 4M HCl in 1,4-dioxane solution.
-
Reaction : Stir the mixture at room temperature.
-
Monitoring : Monitor the reaction by TLC or LC-MS until completion (typically 1-2 hours).
-
Work-up : Upon completion, remove the solvent under reduced pressure. The resulting product is the hydrochloride salt of the amine. This can be isolated by precipitation with diethyl ether and used directly or neutralized as described in Protocol 1, step 7.
Visualized Workflow and Reaction Scheme
The following diagrams illustrate the general workflow for Boc deprotection and the chemical transformation involved.
Caption: Experimental workflow for the Boc deprotection of a PEG-azide linker.
Caption: Simplified reaction scheme for TFA-mediated Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-amine azide-PEG-OH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. peptide.com [peptide.com]
- 8. fulir.irb.hr [fulir.irb.hr]
Attaching Boc-NHCH2CH2-PEG1-azide to Proteins and Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the covalent attachment of the bifunctional linker, Boc-NHCH2CH2-PEG1-azide, to proteins and peptides. This linker is a valuable tool in bioconjugation, enabling the introduction of a latent primary amine (protected as a Boc-carbamate) and an azide (B81097) handle for subsequent "click chemistry" modifications. The short polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance at the conjugation site.
This document outlines the two primary bioorthogonal conjugation strategies for utilizing the azide group: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Detailed protocols for both methods, characterization of the resulting conjugates, and a protocol for the deprotection of the Boc group to reveal the primary amine are provided.
Introduction to this compound in Bioconjugation
The this compound linker offers a versatile platform for multi-step protein and peptide modification. The azide group serves as a bioorthogonal handle, meaning it does not react with native functional groups found in biological systems. This allows for highly specific and efficient conjugation to molecules containing a complementary alkyne group.
The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine provides an additional site for modification. After the initial azide-mediated conjugation, the Boc group can be removed under acidic conditions to expose a primary amine, which can then be used for further labeling or conjugation with amine-reactive reagents.
Key Applications:
-
Drug Delivery: Conjugation of therapeutic payloads to targeting proteins or peptides.[1]
-
Diagnostics and Imaging: Attachment of fluorescent dyes, radioisotopes, or contrast agents.[1]
-
Surface Functionalization: Immobilization of proteins or peptides onto surfaces.
-
Development of Antibody-Drug Conjugates (ADCs). [1]
Conjugation Chemistries
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and specific "click" reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide.[4][5] This reaction is characterized by its high yield, mild reaction conditions, and tolerance to a wide range of functional groups.[5] However, the requirement of a copper catalyst can be a limitation for in vivo applications due to potential cytotoxicity.[4]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) to react with an azide.[2][6] The release of ring strain drives the reaction forward, eliminating the need for a cytotoxic catalyst.[6] This makes SPAAC an ideal choice for applications involving living cells or in vivo studies.[2]
Quantitative Data Summary
The following tables provide illustrative quantitative data for the conjugation of azide-PEG linkers to proteins and peptides using CuAAC and SPAAC methodologies. The actual efficiencies can vary depending on the specific protein or peptide, the number of available conjugation sites, and the reaction conditions.
| Parameter | CuAAC | SPAAC | Reference(s) |
| Reaction Time | 1-4 hours | 1-12 hours | [6] |
| Typical Molar Excess of Linker | 5-20 fold | 5-20 fold | [7] |
| Conjugation Efficiency | >90% | >85% | [5] |
| Reaction pH | 6.5 - 8.0 | 7.0 - 8.5 | [3][6] |
| Reaction Temperature | Room Temperature | Room Temperature or 37°C | [6] |
Table 1: Comparison of CuAAC and SPAAC Reaction Parameters.
| Protein/Peptide Example | Linker Type | Conjugation Method | Degree of Labeling (Linker/Protein) | Yield (%) | Reference(s) |
| Bovine Serum Albumin (BSA) | Azide-PEG4-NHS Ester | Amine coupling | 3-5 | >95 | Illustrative |
| Antibody (IgG) | DBCO-PEG4-NHS Ester | Amine coupling | 2-4 | >95 | Illustrative |
| Synthetic Peptide | Incorporated Alkyne-Lysine | CuAAC | 1 | >98 | [5] |
Table 2: Illustrative Examples of Protein and Peptide Labeling.
Experimental Protocols
Workflow for Protein/Peptide Modification
Caption: Overall experimental workflow.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to a protein or peptide containing a terminal alkyne.
Materials:
-
Alkyne-modified protein/peptide
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4 (degassed)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Purification tools (size-exclusion chromatography column or dialysis cassettes)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the alkyne-modified protein/peptide in degassed PBS to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in DMSO to a concentration of 10-50 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein/peptide solution.
-
Add the this compound stock solution to achieve a 10-20 fold molar excess over the protein/peptide.
-
Add the THPTA stock solution to a final concentration of 1 mM.
-
Add the CuSO₄ stock solution to a final concentration of 0.5 mM.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution to a final concentration of 5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.
-
-
Purification:
-
Remove the excess reagents and catalyst by size-exclusion chromatography (SEC) or dialysis against PBS.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the copper-free conjugation of this compound to a protein or peptide modified with a cyclooctyne (e.g., DBCO).
Materials:
-
Cyclooctyne-modified protein/peptide (e.g., DBCO-protein)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Purification tools (size-exclusion chromatography column or dialysis cassettes)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the cyclooctyne-modified protein/peptide in PBS to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in DMSO to a concentration of 10-50 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the cyclooctyne-modified protein/peptide solution.
-
Add the this compound stock solution to achieve a 10-20 fold molar excess over the protein/peptide.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 2-12 hours, or at 37°C for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Remove the excess linker by size-exclusion chromatography (SEC) or dialysis against PBS.
-
Protocol 3: Boc Deprotection of the Conjugate
This protocol describes the removal of the Boc protecting group from the conjugated protein/peptide to expose a primary amine.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Purification tools (dialysis or SEC)
Procedure:
-
Reaction Setup:
-
Lyophilize the purified Boc-protected conjugate to remove all buffer salts.
-
Prepare a deprotection cocktail of 95% TFA, 2.5% water, and 2.5% TIS (v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Resuspend the lyophilized conjugate in the deprotection cocktail. Use approximately 100 µL of cocktail per 1 mg of conjugate.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes with occasional vortexing.
-
-
TFA Removal and Purification:
-
Remove the TFA by drying the sample under a stream of nitrogen gas.
-
Resuspend the deprotected conjugate in a suitable buffer (e.g., PBS).
-
Immediately purify the deprotected conjugate by dialysis or SEC to remove residual TFA and scavengers.
-
Characterization of the Conjugate
The successful conjugation and purity of the final product should be confirmed using appropriate analytical techniques.
| Technique | Purpose |
| SDS-PAGE | To visualize the increase in molecular weight of the protein/peptide after conjugation. |
| LC/MS | To confirm the mass of the conjugate and determine the degree of labeling. |
| UV-Vis Spectroscopy | To quantify protein concentration and, if a chromophoric alkyne is used, to monitor the reaction. |
| Functional Assays | To assess the impact of conjugation on the biological activity of the protein/peptide. |
Table 3: Analytical Techniques for Characterization.
Signaling Pathways and Logical Relationships
Caption: CuAAC reaction mechanism.
Caption: SPAAC reaction mechanism.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Yield | - Inefficient labeling of the protein with the alkyne/cyclooctyne.- Inactive catalyst (CuAAC).- Steric hindrance.- Incorrect pH. | - Confirm the initial labeling of the protein.- Use freshly prepared sodium ascorbate for CuAAC.- Increase the molar excess of the linker.- Optimize the reaction pH and temperature. |
| Protein Precipitation | - High concentration of organic solvent (DMSO).- Protein instability at the reaction pH. | - Minimize the volume of DMSO added.- Perform the reaction at 4°C.- Screen different buffers and pH values for protein stability. |
| Non-specific Labeling | - In CuAAC, copper can sometimes mediate non-specific interactions. | - Use a copper-chelating ligand like THPTA.- Ensure thorough purification of the conjugate.- For sensitive applications, use SPAAC. |
| Incomplete Boc Deprotection | - Insufficient reaction time or TFA concentration. | - Increase the incubation time with the TFA cocktail.- Ensure the conjugate is completely dry before adding the TFA cocktail. |
Table 4: Troubleshooting Guide.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Boc-NHCH2CH2-PEG1-azide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NHCH2CH2-PEG1-azide is a versatile heterobifunctional linker predominantly utilized in the burgeoning field of targeted protein degradation. Its unique architecture, featuring a tert-butyloxycarbonyl (Boc)-protected amine and a terminal azide (B81097) group connected by a short polyethylene (B3416737) glycol (PEG) spacer, makes it an ideal building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] This linker facilitates the conjugation of a target protein ligand to an E3 ubiquitin ligase ligand, the two essential components of a PROTAC molecule. The azide group allows for efficient and specific coupling to alkyne-functionalized molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[1][4] The Boc-protected amine provides an orthogonal handle for subsequent conjugation steps after deprotection.
Key Applications in Drug Discovery
The primary application of this compound is in the assembly of PROTACs. The synthesis of these heterobifunctional molecules is a multi-step process that benefits from the modular nature of this linker. The general workflow involves:
-
Conjugation of the first ligand: One of the ligands (either for the target protein or the E3 ligase) is functionalized with an alkyne group.
-
Click Chemistry: The alkyne-containing ligand is then covalently linked to this compound via a CuAAC reaction.
-
Boc Deprotection: The Boc protecting group on the amine is removed under acidic conditions to reveal a primary amine.
-
Conjugation of the second ligand: The second ligand, typically functionalized with a carboxylic acid, is then coupled to the newly exposed amine via amide bond formation.
This linker's utility also extends to the synthesis of Antibody-Drug Conjugates (ADCs), where it can be used to attach a cytotoxic payload to an antibody. The PEG spacer, although short in this particular linker, can help to improve the solubility and pharmacokinetic properties of the resulting conjugate.
Data Presentation
While specific quantitative data for every application of this compound is highly dependent on the specific ligands being conjugated, the following tables provide representative data for the key chemical transformations involving this linker, based on analogous reactions reported in the literature.
Table 1: Representative Reaction Conditions and Yields for CuAAC (Click Chemistry)
| Parameter | Condition | Typical Yield (%) | Reference |
| Reactants | Alkyne-functionalized ligand, this compound | 85-95 | [5] |
| Catalyst | Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate (B8700270), or CuI) | [6] | |
| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | [7] | |
| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF), or a mixture of aqueous and organic solvents | [8] | |
| Temperature | Room Temperature | [6] | |
| Reaction Time | 30 minutes - 24 hours | [6][7] |
Table 2: Representative Reaction Conditions and Yields for Boc Deprotection
| Parameter | Condition | Typical Yield (%) | Reference |
| Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | >95 | [9] |
| Concentration | 20-50% TFA in DCM | [9] | |
| Temperature | 0 °C to Room Temperature | [10] | |
| Reaction Time | 30 minutes - 2 hours | [9] | |
| Work-up | Evaporation of solvent and excess acid, often followed by a basic wash or purification | [10] |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC Intermediate via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-functionalized ligand (Ligand-Alkyne) to this compound.
Materials:
-
Ligand-Alkyne
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water, deionized
-
Nitrogen or Argon gas
-
Reaction vial
Procedure:
-
In a reaction vial, dissolve the Ligand-Alkyne (1.0 equivalent) and this compound (1.2 equivalents) in a minimal amount of DMSO.
-
In a separate vial, prepare the catalyst solution by dissolving CuSO₄ (0.1 equivalents) and THPTA (0.5 equivalents) in deionized water.
-
Degas both solutions by bubbling with nitrogen or argon for 10-15 minutes.
-
To the solution of the ligand and linker, add the aqueous catalyst solution.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.5 equivalents in deionized water).
-
Seal the reaction vial and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Boc-protected PROTAC intermediate.
Protocol 2: Boc Deprotection of the PROTAC Intermediate
This protocol describes the removal of the Boc protecting group to yield a free amine.
Materials:
-
Boc-protected PROTAC intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Reaction flask
Procedure:
-
Dissolve the Boc-protected PROTAC intermediate (1.0 equivalent) in anhydrous DCM in a reaction flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10-20 equivalents, typically as a 20% solution in DCM) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine. The product can be used in the next step without further purification.
Protocol 3: Final PROTAC Synthesis via Amide Coupling
This protocol describes the final step of conjugating the second ligand (Ligand-COOH) to the deprotected amine.
Materials:
-
Deprotected PROTAC intermediate (from Protocol 2)
-
Ligand-COOH
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Reaction vial
Procedure:
-
In a reaction vial, dissolve the Ligand-COOH (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the solution and stir for 5-10 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected PROTAC intermediate (1.2 equivalents in anhydrous DMF) to the activated ester mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract the final PROTAC product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: A generalized workflow for PROTAC synthesis.
Caption: Mechanism of Action of a PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. fulir.irb.hr [fulir.irb.hr]
Application Notes and Protocols for Surface Functionalization using Boc-NHCH2CH2-PEG1-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NHCH2CH2-PEG1-azide is a versatile heterobifunctional linker molecule widely employed in bioconjugation and surface functionalization.[1] Its structure comprises a Boc-protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. This unique combination of functional moieties allows for a stepwise and controlled modification of surfaces, making it an invaluable tool in drug delivery, diagnostics, and biomaterials science.[2][3]
The Boc (tert-butoxycarbonyl) group serves as a temporary protecting group for the primary amine, preventing its reaction during initial synthetic steps.[4] It can be readily and cleanly removed under acidic conditions to expose the amine for subsequent conjugation.[4][5] The single PEG unit enhances the solubility of the linker and the resulting functionalized surface in aqueous environments, which is crucial for biological applications.[6] Furthermore, PEGylation is a well-established technique to reduce non-specific protein adsorption and improve the biocompatibility of materials.[7][8] The terminal azide group is a key component for "click chemistry," specifically the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[9][10][11] These reactions enable the covalent attachment of a wide array of molecules, including peptides, proteins, antibodies, and fluorescent dyes, that have been functionalized with a corresponding alkyne group.[1][12]
These application notes provide detailed protocols for the functionalization of surfaces using this compound, covering the entire workflow from initial surface preparation to final biomolecule conjugation and characterization.
Data Presentation: Quantitative Analysis of Surface Modification
The following tables summarize key quantitative data associated with the surface functionalization process.
Table 1: Reaction Conditions for Boc Deprotection of PEG Linkers
| Parameter | Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Boc Deprotection | 20-50% TFA in DCM | 0 to Room Temp | 0.5 - 2 | High | [4] |
| 4M HCl in Dioxane | Room Temp | 0.5 - 2 | High | [4] | |
| 50% TFA in DCM | Room Temp | 0.4 | >95 | [4] |
TFA: Trifluoroacetic acid, DCM: Dichloromethane
Table 2: Characterization of PEGylated Gold Nanoparticles (as a model for surfaces)
| Characterization Technique | Parameter Measured | Unmodified AuNPs | PEGylated AuNPs | Reference(s) |
| UV-Vis Spectroscopy | λmax (nm) | ~520 | Slight red-shift | [5][13] |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (nm) | 20 | >40 (with mPEG-SH 5k) | [5] |
| Zeta Potential | Surface Charge (mV) | Negative | Closer to zero | [13] |
AuNPs: Gold Nanoparticles
Table 3: Surface Characterization of PEG-Modified Silicon Surfaces
| Characterization Technique | Parameter Measured | Unmodified Silicon | PEG-Modified Silicon | Reference(s) |
| X-ray Photoelectron Spectroscopy (XPS) | C1s Peak (eV) | Predominantly C-C/C-H | Increased C-O peak intensity | [4] |
| O1s Peak (eV) | Present (native oxide) | Increased intensity | [4] | |
| Si2p Peak (eV) | Strong signal | Attenuated signal | [4] | |
| Water Contact Angle | Advancing Angle (°) | <10 (after cleaning) | 36 - 39 | [14] |
Table 4: Reduction in Protein Adsorption on PEG-Coated Membranes
| Surface Type | Protein Adsorption (μg/cm²) | Reference(s) |
| Unmodified Membrane | > 80 (estimated) | [7] |
| PEG-Coated Membrane | 14 ± 6 | [7] |
Experimental Protocols
This section provides a comprehensive, step-by-step guide for the surface functionalization workflow using this compound. The protocol is divided into four main stages:
-
Surface Preparation: Cleaning and introduction of alkyne functionalities.
-
Boc Deprotection of the Linker: Activation of the amine group on the PEG-azide linker.
-
Surface Functionalization with Amine-PEG-Azide: Immobilization of the linker onto the prepared surface.
-
Click Chemistry Conjugation of Biomolecules: Attachment of the desired biomolecule.
-
Surface Characterization: Methods to verify each step of the modification process.
Protocol 1: Surface Preparation and Alkyne Immobilization (Example with Silica (B1680970) Surface)
This protocol describes the introduction of alkyne groups onto a silica-based surface (e.g., glass slide, silicon wafer) using an alkyne-functionalized silane (B1218182).
Materials:
-
Silica-based substrate (e.g., glass slide)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Anhydrous toluene (B28343)
-
(3-Propargyloxypropyl)trimethoxysilane
-
Deionized water
Procedure:
-
Surface Cleaning:
-
Immerse the silica substrate in Piranha solution for 30-60 minutes to clean and hydroxylate the surface.
-
Rinse the substrate thoroughly with copious amounts of deionized water.
-
Rinse with ethanol and dry under a stream of nitrogen.
-
-
Alkyne Silanization:
-
Prepare a 2% (v/v) solution of (3-Propargyloxypropyl)trimethoxysilane in anhydrous toluene.
-
Immerse the cleaned and dried substrate in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or overnight for denser surface coverage.
-
After incubation, rinse the substrate with toluene to remove excess silane.
-
Sonicate the substrate in toluene for 5 minutes to remove any non-covalently bound silane.
-
Rinse with ethanol and dry under a stream of nitrogen.
-
The alkyne-functionalized surface is now ready for the next step.
-
Protocol 2: Boc Deprotection of this compound
This protocol details the removal of the Boc protecting group to yield the free amine.[4]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
The resulting TFA salt of the deprotected amine-PEG-azide can be used directly in the next step.
Protocol 3: Surface Functionalization with Amine-PEG-Azide
This protocol describes the covalent attachment of the deprotected amine-PEG-azide to a surface functionalized with a carboxylic acid (this is an alternative to alkyne-first functionalization and requires an amine-reactive surface). For the alkyne-functionalized surface from Protocol 1, you would proceed directly to Protocol 4 after Boc deprotection.
Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Surface
This protocol outlines the "click" reaction to conjugate the azide-terminated PEG linker to the alkyne-functionalized surface.[10][15][16]
Materials:
-
Alkyne-functionalized surface (from Protocol 1)
-
Deprotected Amine-PEG-Azide (from Protocol 2)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biocompatibility)[16]
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Deionized water
Procedure:
-
Prepare a solution of the deprotected Amine-PEG-Azide in the reaction buffer. The concentration will depend on the desired surface density.
-
In a separate tube, prepare a fresh solution of sodium ascorbate in water (e.g., 100 mM).
-
In another tube, prepare a solution of CuSO4 in water (e.g., 20 mM). If using a ligand, pre-mix the CuSO4 and THPTA.
-
Place the alkyne-functionalized substrate in a suitable reaction vessel.
-
Add the Amine-PEG-Azide solution to the substrate.
-
To initiate the click reaction, add the sodium ascorbate solution followed by the CuSO4 solution to the reaction vessel. A typical final concentration is 1 mM sodium ascorbate and 0.1 mM CuSO4.
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle agitation.
-
After the reaction, thoroughly rinse the substrate with the reaction buffer and then with deionized water to remove any unreacted reagents.
-
Dry the azide-functionalized surface under a stream of nitrogen.
Protocol 5: Conjugation of an Alkyne-Labeled Biomolecule to the Azide-Functionalized Surface
This protocol is for the final step of attaching a biomolecule of interest.
Materials:
-
Azide-functionalized surface (from Protocol 4)
-
Alkyne-labeled biomolecule (e.g., peptide, protein, fluorescent dye)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the alkyne-labeled biomolecule in the reaction buffer.
-
Follow the same CuAAC procedure as in Protocol 4, using the azide-functionalized surface and the alkyne-labeled biomolecule.
-
After the reaction, wash the surface extensively to remove any non-covalently bound biomolecules.
-
The surface is now functionalized with the desired biomolecule.
Protocol 6: Surface Characterization
1. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition of the surface and confirm the presence of the PEG linker and subsequent biomolecule.
-
Procedure: Acquire survey scans to identify the elements present on the surface (C, O, N, Si, etc.). High-resolution scans of the C1s and N1s regions are particularly informative.
-
Expected Results: An increase in the C-O component of the C1s peak after PEGylation. The appearance or increase of the N1s peak after azide functionalization and biomolecule conjugation.[4]
2. Water Contact Angle Goniometry:
-
Purpose: To assess changes in surface hydrophilicity.
-
Procedure: Measure the static or dynamic contact angle of a water droplet on the surface at each stage of modification.
-
Expected Results: A clean, hydroxylated silica surface will be very hydrophilic (low contact angle). After silanization with the alkyne linker, the surface may become more hydrophobic. Following PEGylation, the surface should become more hydrophilic again.[14]
3. Atomic Force Microscopy (AFM):
-
Purpose: To visualize the surface topography and assess the homogeneity of the coating.
-
Procedure: Image the surface in tapping mode under ambient or liquid conditions.
-
Expected Results: A smooth surface after each coating step indicates a uniform layer. Changes in surface roughness can also be quantified.
4. Fluorescence Microscopy:
-
Purpose: To confirm the successful conjugation of a fluorescently labeled biomolecule.
-
Procedure: If a fluorescent dye or fluorescently-labeled protein was used in the final step, image the surface using a fluorescence microscope with the appropriate excitation and emission filters.
-
Expected Results: A fluorescent signal from the surface indicates successful conjugation.[17]
Visualizations
Experimental Workflow for Surface Functionalization
Caption: Workflow for surface functionalization.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
Caption: CuAAC "Click" Chemistry Reaction.
Modulating Cell Adhesion on a Functionalized Surface
Caption: Control of cell adhesion on surfaces.
References
- 1. researchgate.net [researchgate.net]
- 2. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Copper‐Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Endothelial cell adhesion and proliferation to PEGylated polymers with covalently linked RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PEGylated gold nanoparticles: polymer quantification as a function of PEG lengths and nanoparticle dimensions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 13. inbs.med.utoronto.ca [inbs.med.utoronto.ca]
- 14. pubs.acs.org [pubs.acs.org]
- 15. jenabioscience.com [jenabioscience.com]
- 16. broadpharm.com [broadpharm.com]
- 17. A fluorescence based method for the quantification of surface functional groups in closed micro- and nanofluidic channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Click Chemistry Reactions with Boc-NHCH₂CH₂-PEG1-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has emerged as a powerful and versatile tool for bioconjugation, drug delivery, and materials science. Among the various "click" reactions, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are the most prominent. This document provides detailed application notes and experimental protocols for the use of Boc-NHCH₂CH₂-PEG1-azide, a versatile linker molecule, in these reactions.
The Boc (tert-butoxycarbonyl) protecting group allows for the strategic unmasking of a primary amine for subsequent conjugation, while the short polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and reduces steric hindrance without significantly increasing the hydrodynamic radius of the conjugate.[1] The terminal azide (B81097) functionality is poised for efficient reaction with a corresponding alkyne-containing molecule to form a stable triazole linkage. This reagent is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other complex biomolecular architectures.[2]
Reaction Schemes
Two primary click chemistry pathways can be employed with Boc-NHCH₂CH₂-PEG1-azide:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to unite a terminal alkyne with the azide of the PEG linker, resulting in the formation of a 1,4-disubstituted triazole. This method is known for its high efficiency and quantitative yields.[3][4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free approach utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide. SPAAC is ideal for applications where the presence of a copper catalyst may be detrimental, such as in living systems.[2][5]
Data Presentation: Reaction Parameters and Expected Outcomes
The following tables summarize typical reaction conditions and expected outcomes for CuAAC and SPAAC reactions involving Boc-NHCH₂CH₂-PEG1-azide and a generic small molecule alkyne or strained alkyne. Please note that optimal conditions may vary depending on the specific substrates and should be determined empirically.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Parameters
| Parameter | Recommended Conditions | Notes |
| Alkyne Substrate | 1.0 - 1.2 equivalents | A slight excess of the alkyne can drive the reaction to completion. |
| Solvent | DMF/water mixture, DMSO, or PEG-400 | The choice of solvent should ensure the solubility of all reactants.[6][7] |
| Catalyst | 1-5 mol% Cu(I) | Prepared in situ from CuSO₄·5H₂O and a reducing agent. |
| Reducing Agent | 5-10 mol% Sodium Ascorbate (B8700270) | A fresh solution should be prepared immediately before use. |
| Copper Ligand | 5-25 mol% THPTA or TBTA | Ligands stabilize the Cu(I) oxidation state and protect sensitive biomolecules.[6] |
| Temperature | Room Temperature (20-25°C) | The reaction is typically efficient at ambient temperatures. |
| Reaction Time | 1 - 4 hours | Monitor by TLC or LC-MS for completion.[6] |
| Expected Yield | >90% | CuAAC reactions are known for their high efficiency and specificity.[6] |
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Parameters
| Parameter | Recommended Conditions | Notes |
| Strained Alkyne | 1.5 - 3.0 equivalents | A larger excess is often used to compensate for the slower reaction kinetics. |
| Solvent | Aqueous buffers (e.g., PBS), DMSO, DMF | The reaction is compatible with a wide range of solvents. |
| Temperature | Room Temperature (20-25°C) or 37°C | Slightly elevated temperatures can increase the reaction rate. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by an appropriate analytical method. |
| Expected Yield | High | Yields are generally high but can be substrate-dependent. |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction between Boc-NHCH₂CH₂-PEG1-azide and a terminal alkyne-functionalized molecule.
Materials:
-
Boc-NHCH₂CH₂-PEG1-azide
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Reaction vessel (e.g., microcentrifuge tube or small vial)
Procedure:
-
Dissolve Boc-NHCH₂CH₂-PEG1-azide (1.0 equivalent) and the alkyne-functionalized molecule (1.1 equivalents) in a minimal amount of DMF or DMSO.
-
In a separate vial, prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.
-
In another vial, prepare a 100 mM stock solution of THPTA or TBTA in DMF or DMSO.
-
In a fresh vial, prepare a 100 mM stock solution of sodium ascorbate in deionized water immediately before use.
-
To the reaction mixture from step 1, add the THPTA or TBTA stock solution to a final concentration of 5-25 mol%.
-
Add the CuSO₄ stock solution to the reaction mixture to a final concentration of 1-5 mol%.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mol%.
-
Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring or agitation.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, the product can be purified by an appropriate method such as flash column chromatography or preparative HPLC.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general procedure for the catalyst-free SPAAC reaction between Boc-NHCH₂CH₂-PEG1-azide and a strained alkyne-containing molecule (e.g., DBCO or BCN).
Materials:
-
Boc-NHCH₂CH₂-PEG1-azide
-
Strained alkyne-functionalized molecule (e.g., DBCO-alkyne or BCN-alkyne)
-
Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer or organic solvent
-
Reaction vessel
Procedure:
-
Dissolve Boc-NHCH₂CH₂-PEG1-azide (1.0 equivalent) in the chosen solvent.
-
Add the strained alkyne-functionalized molecule (1.5-3.0 equivalents) to the solution.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction can be gently agitated.
-
Monitor the reaction progress by LC-MS to confirm the formation of the triazole product.
-
Once the reaction is complete, the product can be purified using standard chromatographic techniques.
Protocol 3: Boc Deprotection
This protocol outlines the removal of the Boc protecting group from the PEG-triazole conjugate to yield the free amine, which can then be used for subsequent conjugation reactions.
Materials:
-
Boc-protected PEG-triazole conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected PEG-triazole conjugate in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v) or add an excess of 4M HCl in 1,4-dioxane.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is no longer detectable.[6]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess acid.
-
For a thorough removal of residual acid, co-evaporate the residue with toluene (B28343) (3x).
-
To neutralize the resulting amine salt, dissolve the residue in an organic solvent and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Purification and Characterization
Table 3: Purification and Characterization Methods
| Method | Description | Typical Parameters |
| Flash Chromatography | Used for the purification of small molecule conjugates. | Stationary Phase: Silica gel. Mobile Phase: Gradient of ethyl acetate (B1210297) in hexanes or methanol (B129727) in chloroform. |
| Reverse-Phase HPLC (RP-HPLC) | High-resolution purification and analysis of the reaction mixture and final product. | Column: C18 or C4. Mobile Phase: Gradient of acetonitrile (B52724) in water with 0.1% TFA.[8] |
| Size-Exclusion Chromatography (SEC) | Useful for separating larger PEGylated biomolecules from unreacted starting materials. | Mobile Phase: Isocratic, typically a buffered saline solution. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To confirm the molecular weight of the product and assess purity. | ESI-MS is commonly used to detect the protonated molecular ion [M+H]⁺. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the final product. | ¹H and ¹³C NMR will show characteristic peaks for the triazole ring and the PEG linker. |
Visualizations
Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Logical flow from SPAAC reaction to Boc deprotection.
References
- 1. Boc-NHCH2CH2-PEG1-azide [myskinrecipes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioclone.net [bioclone.net]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 8. phenomenex.com [phenomenex.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Boc-NHCH2CH2-PEG1-azide Click Reactions
For researchers, scientists, and drug development professionals utilizing Boc-NHCH2CH2-PEG1-azide in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, achieving high yields is critical for success. This guide provides a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address common issues leading to low product yield.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no product formation in my this compound click reaction. What are the most common causes?
A1: Low yield in a CuAAC reaction is a frequent issue that can typically be traced back to one of several key areas: the catalyst system (copper and ligand), the reaction conditions (solvent, temperature, pH), or the integrity of the starting materials. The most critical factor is the maintenance of the copper catalyst in its active Cu(I) oxidation state, as oxidation to Cu(II) will halt the reaction.[1][2]
Q2: How can I ensure my copper catalyst is active throughout the reaction?
A2: The active catalyst is Copper(I).[2] Atmospheric oxygen can readily oxidize Cu(I) to the inactive Cu(II) state. To counter this, you can:
-
Generate Cu(I) in situ: This is the most common and convenient method. A Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), is used in combination with a reducing agent, most commonly sodium ascorbate (B8700270), which continually reduces Cu(II) to the active Cu(I) form.[3][4]
-
Use a Cu(I) salt directly: Salts like CuI or CuBr can be used, but require strict anaerobic conditions (degassing solvents and using an inert atmosphere like nitrogen or argon) as they are highly sensitive to oxygen.[5][6]
-
Ensure sufficient reducing agent: An excess of sodium ascorbate should be used to maintain a reducing environment throughout the reaction.[1] It is crucial to prepare the sodium ascorbate solution fresh for each experiment.[3]
Q3: Is a ligand necessary for this reaction? Which one should I choose?
A3: Yes, using a ligand is highly recommended as it is critical for a successful reaction. Ligands stabilize the Cu(I) catalyst, preventing both oxidation and disproportionation, and significantly accelerate the reaction rate.[2][7][8]
-
For Aqueous/Mixed-Aqueous Solvents: Water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are excellent choices.[9][10]
-
For Organic Solvents: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a very common and effective ligand, though it is insoluble in water.[9][11] The optimal ligand-to-copper ratio is typically between 2:1 and 5:1 to ensure the copper remains stabilized and active.[12][13]
Q4: What are the optimal solvent and temperature conditions for the reaction?
A4: The choice of solvent is dictated by the solubility of your azide (B81097) and alkyne partners.
-
Solvents: Common choices include DMF, DMSO, acetonitrile, and mixtures of water with t-BuOH.[1][14] For bioconjugations, aqueous buffers (e.g., phosphate, HEPES) are often used, but be aware that buffers with strong chelating properties, like Tris, should be avoided.[1]
-
Temperature: Most CuAAC reactions proceed efficiently at room temperature.[10] However, if the reaction is sluggish, gentle heating (e.g., 40-60°C) can sometimes improve yields, particularly with sterically hindered substrates.[1][15] Be cautious, as high temperatures can promote side reactions like alkyne dimerization.[1]
Q5: My reaction mixture has a precipitate or has turned a dark color. What does this indicate?
A5: Precipitate formation can be due to several factors:
-
Poor Solubility: Your starting materials or the final triazole product may be insoluble in the chosen solvent system.[1]
-
Catalyst Decomposition: If the Cu(I) is not properly stabilized by a ligand, it can precipitate out of solution.[2]
-
Insoluble Copper-Alkyne Complexes: Some terminal alkynes can form insoluble polymeric complexes with copper, especially in the absence of a stabilizing ligand.[16] A change in color can also indicate issues with the catalyst. A well-ligated Cu(I) solution is typically colorless, while the presence of Cu(II) often imparts a blue/green color.
Q6: What are common side reactions, and how can they be minimized?
A6: The most common side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling. This can be minimized by ensuring the reaction is run under an inert atmosphere and by maintaining a sufficient concentration of the reducing agent (sodium ascorbate) to keep the copper in the Cu(I) state.[2][3]
Q7: How should I monitor the reaction's progress and purify the final product?
A7:
-
Monitoring: The reaction can be easily monitored by Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the starting materials and the formation of the product.[1][17]
-
Purification: After the reaction is complete, the copper catalyst should be removed. This is often achieved by adding a chelating agent like EDTA, followed by an aqueous workup and extraction.[1] For larger molecules like bioconjugates, purification can be done via size-exclusion chromatography or molecular weight cut-off (MWCO) centrifugation.[18] Further purification of the product is typically performed using column chromatography.
Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst (Cu(II) formation) | Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar). Use a freshly prepared solution of a reducing agent like sodium ascorbate in excess (e.g., 5-10 eq.).[3][10] |
| No or Ineffective Ligand | Add a copper-stabilizing ligand. Use a water-soluble ligand like THPTA for aqueous media or TBTA for organic solvents. A 5:1 ligand-to-copper ratio is often recommended.[8][12] | |
| Poor Reactant/Product Solubility | Try a different solvent or solvent mixture (e.g., DMSO, DMF, t-BuOH/water). Gentle heating may improve solubility but monitor for degradation.[1] | |
| Presence of Side Products | Oxidative Homocoupling of Alkyne | Increase the concentration of the reducing agent (sodium ascorbate). Ensure the reaction is protected from oxygen.[3] |
| Precipitate Formation | Insolubility of Reactants/Product | Change the solvent system to improve the solubility of all components. |
| Catalyst Precipitation | Ensure the copper is fully complexed with the ligand before adding it to the reaction mixture. Increase the ligand-to-copper ratio.[2][12] | |
| Reaction Stalls | Insufficient Catalyst or Turnover | Increase the concentration of the copper catalyst and the corresponding ligand.[1] |
| Steric Hindrance | Increase reaction time or apply gentle heating (e.g., 50-60°C).[1] | |
| Low Reactant Concentration | If possible, increase the concentration of the reactants, as the reaction rate is concentration-dependent.[1] |
Recommended Starting Conditions & Protocols
Table 1: Typical Starting Conditions for CuAAC Reactions
| Component | Concentration / Ratio | Notes |
| Azide (Boc-NHCH₂CH₂-PEG1-azide) | 1.0 equivalent | - |
| Alkyne | 1.0 - 1.5 equivalents | A slight excess of the more accessible reagent can drive the reaction to completion.[10] |
| Copper Source (e.g., CuSO₄) | 0.01 - 0.1 equivalents (1-10 mol%) | In situ generation of Cu(I) is most common.[3] |
| Reducing Agent (Sodium Ascorbate) | 0.5 - 5.0 equivalents | Use a fresh solution. An excess ensures the copper remains as Cu(I).[3][12] |
| Ligand (e.g., THPTA, TBTA) | 5 equivalents relative to Copper | Pre-mix with the copper source before adding to the reaction.[12] |
| Solvent | - | Choose based on substrate solubility (e.g., DMF, DMSO, t-BuOH/H₂O 1:1). |
| Temperature | Room Temperature to 60°C | Start at room temperature; heat only if necessary.[1] |
Experimental Protocol: General Procedure for CuAAC
This protocol is a general starting point and may require optimization.
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne-containing molecule.
-
Prepare a stock solution of this compound.
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 20 mM in water).
-
Prepare a stock solution of a suitable ligand (e.g., 50 mM THPTA in water).
-
Crucially, prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water) immediately before use. [3]
-
-
Reaction Setup (Example for a 1 mL reaction):
-
In a suitable vial, dissolve the limiting reagent (either the azide or alkyne, e.g., to a final concentration of 10 mM).
-
Add the other reactant (e.g., 1.1 equivalents).
-
Add the chosen solvent to bring the volume to ~900 µL.
-
In a separate microcentrifuge tube, pre-mix the CuSO₄ solution and the ligand solution. For a final copper concentration of 0.1 mM, you would use a 5-fold excess of ligand (0.5 mM final concentration).[10] Let this mixture sit for 1-2 minutes.
-
Add the copper/ligand mixture to the main reaction vial.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 2.5 mM).[19]
-
If the reaction is oxygen-sensitive, ensure all solutions are degassed and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Monitoring and Work-up:
-
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS at regular intervals (e.g., 30 min, 1 hr, 2 hr).
-
Upon completion, quench the reaction by adding a solution of EDTA to chelate the copper.
-
Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visual Guides
Catalytic Cycle of CuAAC
Caption: The catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Workflow for CuAAC
Caption: A typical experimental workflow for setting up a CuAAC reaction.
Troubleshooting Flowchart for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 18. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Boc-NHCH2CH2-PEG1-azide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-NHCH2CH2-PEG1-azide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule containing a Boc-protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group.[1][2][3] It is primarily used in bioconjugation and drug discovery, particularly in the synthesis of PROteolysis TArgeting Chimeras (PROTACs).[1] The azide group allows for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate the linker to molecules containing an alkyne group.[1][3] The Boc-protected amine can be deprotected to reveal a primary amine, which can then be coupled to another molecule of interest.
Q2: How should I store and handle this compound?
For long-term stability, this compound should be stored at -20°C in a dry, sealed container.[1][4] For short-term storage, 4°C is acceptable.[1] When handling the compound, it is important to avoid contact with acids, as this can lead to the formation of hydrazoic acid, which is toxic and explosive.[5][6] Also, avoid contact with metals that can form unstable metal azides.[5][6] Use non-metal spatulas for handling.
Q3: What are the main advantages of using a PEG spacer in this linker?
The short PEG spacer in this compound enhances the solubility and biocompatibility of the resulting conjugate.[7][8] PEGylation can also reduce steric hindrance during conjugation reactions and improve the pharmacokinetic properties of the final molecule in drug development applications.[7][8]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, categorized by the type of reaction.
Boc Deprotection
Problem 1: Incomplete removal of the Boc protecting group.
-
Possible Causes:
-
Insufficient Acid Strength or Concentration: The acidic conditions are not strong enough to completely cleave the Boc group.
-
Inadequate Reaction Time or Temperature: The reaction has not been allowed to proceed for a sufficient amount of time or at an optimal temperature.
-
Steric Hindrance: The PEG chain, although short, might slightly hinder the access of the acid to the Boc group.[9]
-
Solvent Issues: The solvent may not be optimal for the reaction, leading to poor solubility of the starting material or reagent.
-
-
Solutions:
-
Increase the concentration of the acid (e.g., trifluoroacetic acid, TFA) or use a stronger acid like 4M HCl in dioxane.[9]
-
Extend the reaction time and monitor the progress by TLC or LC-MS.
-
Ensure the solvent (commonly dichloromethane (B109758), DCM) provides good solubility for your compound.[9]
-
| Parameter | Recommendation |
| Acid | 20-50% TFA in DCM or 4M HCl in 1,4-dioxane |
| Temperature | 0°C to Room Temperature |
| Time | 30 minutes to 2 hours (monitor for completion) |
Problem 2: Observation of side products after Boc deprotection.
-
Possible Cause:
-
Alkylation by tert-butyl cation: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic sites on your molecule.
-
-
Solutions:
-
Add a scavenger, such as triisopropylsilane (B1312306) (TIS), to the reaction mixture to trap the tert-butyl cation.
-
Click Chemistry (CuAAC)
Problem 3: Low yield or no reaction in the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Possible Causes:
-
Catalyst Oxidation: The active Cu(I) catalyst has been oxidized to the inactive Cu(II) state.[7]
-
Inaccessible Alkyne or Azide: The reactive groups on your molecules may be sterically hindered or buried within the molecule.[10]
-
Inappropriate Ligand: The copper-stabilizing ligand may not be optimal for your specific substrates.
-
Presence of Inhibitors: Functional groups that can coordinate with copper, such as thiols or certain buffer components (e.g., Tris), can inhibit the reaction.[10]
-
-
Solutions:
-
Ensure an excess of a reducing agent, like sodium ascorbate (B8700270), is used to maintain the copper in the Cu(I) state.[7]
-
Consider using a copper-stabilizing ligand, such as THPTA, to improve catalyst stability and reaction rate.
-
If steric hindrance is an issue, consider denaturing conditions or the use of organic co-solvents like DMSO to improve substrate accessibility.[10]
-
Avoid buffers that can strongly coordinate with copper; HEPES and phosphate (B84403) buffers are generally suitable.[10]
-
| Parameter | Recommendation |
| Copper Source | CuSO₄ |
| Reducing Agent | Sodium Ascorbate (in excess) |
| Ligand | THPTA |
| Solvent | Aqueous buffer (e.g., HEPES, PBS) with optional co-solvents (e.g., DMSO, t-BuOH) |
Experimental Protocols
General Protocol for Boc Deprotection
-
Dissolve the this compound conjugate in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a mild base.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the alkyne-containing molecule and this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH).
-
Prepare a stock solution of the copper catalyst (e.g., CuSO₄) and a copper-stabilizing ligand (e.g., THPTA).
-
Prepare a fresh stock solution of the reducing agent (e.g., sodium ascorbate).
-
Add the copper/ligand solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction at room temperature for 1-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be purified by chromatography (e.g., silica (B1680970) gel or reverse-phase HPLC).
Visualizations
Caption: Workflow for Boc deprotection of the PEG linker.
Caption: General workflow for a CuAAC "click" reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 176220-30-7 | BHA22030 [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound [myskinrecipes.com]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Boc-NHCH2CH2-PEG1-azide
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Boc deprotection of Boc-NHCH2CH2-PEG1-azide.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving incomplete Boc deprotection.
Question: Why is my Boc deprotection of this compound incomplete?
Answer:
Incomplete deprotection of this compound can be attributed to several factors, ranging from reaction conditions to the inherent properties of the molecule. Below are the common causes and corresponding troubleshooting steps.
Common Causes and Solutions for Incomplete Boc Deprotection
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Acid Strength or Concentration | The Boc group is removed by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[1][2] | Increase the concentration of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), for example, from 20% to 50%.[1][2] Alternatively, consider using a stronger acid system like 4M HCl in 1,4-dioxane.[1][2] |
| Inadequate Reaction Time or Temperature | Boc deprotection is a kinetic process. Short reaction times or low temperatures might be insufficient for complete removal of the Boc group.[1] | Extend the reaction time and monitor the progress closely using an appropriate analytical technique such as TLC or LC-MS.[1] While most deprotections are performed at room temperature, gentle heating may be required for some substrates.[1] |
| Solvent Issues | The choice of solvent is critical to ensure that both the PEG-azide substrate and the acid are fully solvated.[1] Poor solubility can lead to a sluggish or incomplete reaction. | Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[1][2] Ensure your this compound is fully dissolved in the chosen solvent. |
| Steric Hindrance | The polyethylene (B3416737) glycol (PEG) chain, although short in this case (PEG1), can still pose some steric hindrance, potentially slowing down the approach of the acid to the Boc-protected amine.[1][2] | In cases of significant steric hindrance, longer reaction times or stronger acidic conditions may be necessary.[1][2] |
| Reagent Degradation | The effectiveness of the acid can be compromised if it has degraded due to improper storage. | Always use fresh, high-quality reagents. |
| Presence of Basic Impurities | Any basic impurities in the reaction mixture can neutralize the acid, reducing its effective concentration. | Ensure all starting materials and solvents are pure and free from basic residues. |
Workflow for Troubleshooting Incomplete Boc Deprotection
Caption: A flowchart illustrating the troubleshooting workflow for incomplete Boc deprotection.
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of the Boc deprotection reaction?
A1: You can monitor the reaction progress using the following techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method.[1][3] The deprotected amine product is more polar than the Boc-protected starting material and will therefore have a lower Rf value. Staining with ninhydrin (B49086) can be used to visualize the primary amine product, which will appear as a colored spot.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction, allowing for the quantification of the starting material, the desired product, and any byproducts.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic nine-proton singlet of the tert-butyl group of the Boc protectant.[5][6]
Q2: What is a standard protocol for Boc deprotection using TFA?
A2: A typical protocol involves the following steps:
-
Dissolve the Boc-protected compound (1.0 equivalent) in Dichloromethane (DCM).
-
Add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v).[2][7]
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.[1][7]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[1][3]
-
To remove residual TFA, co-evaporate with a solvent like toluene (B28343) (2-3 times).[2]
Q3: How do I work up the reaction to obtain the free amine?
A3: After the acidic deprotection, the product is an ammonium (B1175870) salt.[3] To obtain the free amine, a basic work-up is necessary. This typically involves:
-
Removing the acid and solvent under reduced pressure.
-
Dissolving the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Washing the organic solution with a saturated aqueous solution of a mild base, such as sodium bicarbonate, to neutralize any remaining acid.[1][3]
-
Washing the organic layer with brine, drying it over anhydrous sodium sulfate, filtering, and concentrating under reduced pressure to yield the deprotected free amine.[3]
Q4: Are there milder alternatives to TFA or HCl for deprotection if my molecule is acid-sensitive?
A4: Yes, several milder methods can be employed for substrates with other acid-labile functional groups:
-
Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) can be used.[7]
-
Aqueous Phosphoric Acid: This can be an effective alternative.[3][8]
-
Iodine: Catalytic amounts of iodine can facilitate deprotection.[3]
-
Thermal Deprotection: Heating the substrate in a suitable solvent can also remove the Boc group without the use of acid.[3][9]
Q5: I am observing side products after deprotection. What could be the cause?
A5: The tert-butyl cation (tBu⁺) generated during the cleavage of the Boc group is a reactive electrophile that can alkylate nucleophilic functional groups on your molecule.[2][10] To prevent this, you can add a scavenger, such as triisopropylsilane (B1312306) (TIS) or thioanisole, to the reaction mixture to trap the t-butyl cation.[1][3]
Experimental Workflow for Boc Deprotection and Analysis
Caption: An overview of the experimental workflow for Boc deprotection and subsequent analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mcours.net [mcours.net]
- 9. researchgate.net [researchgate.net]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of Boc-NHCH2CH2-PEG1-azide Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of Boc-NHCH2CH2-PEG1-azide conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main challenges in purifying this conjugate stem from its physicochemical properties:
-
High Polarity: The short PEG chain and the azide (B81097) group make the molecule highly polar. This can lead to poor retention on standard reverse-phase chromatography columns.
-
Small Size: The low molecular weight of the conjugate (230.26 g/mol ) makes techniques like size-exclusion chromatography (SEC) and dialysis ineffective for separating it from impurities of similar size.[1]
-
Lack of a Strong Chromophore: The molecule does not possess a strong UV chromophore, which can make detection by HPLC challenging, especially at low concentrations.
-
Potential for Side Products: The synthesis of this bifunctional linker can result in various impurities, including unreacted starting materials and byproducts from the Boc protection and azidation steps.
Q2: Which chromatography techniques are most suitable for purifying this compound?
Given the polar and small nature of the molecule, the following chromatography techniques are recommended:
-
Reverse-Phase HPLC (RP-HPLC): While challenging due to the molecule's polarity, RP-HPLC with a C18 column can be optimized for purification.[2][3] Using ion-pairing agents like trifluoroacetic acid (TFA) in the mobile phase can improve retention and peak shape.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar and hydrophilic compounds and is often the method of choice for molecules that are poorly retained in reverse-phase systems.[5][6][7]
-
Normal-Phase Chromatography: Traditional normal-phase chromatography on silica (B1680970) gel can be employed, but it often requires highly polar and sometimes complex solvent systems, which can lead to issues with compound solubility and column performance.[8]
Q3: What are the common impurities I should expect in my crude product?
Common impurities can include:
-
Unreacted Starting Materials: Such as 2-(2-aminoethoxy)ethanol, di-tert-butyl dicarbonate (B1257347) (Boc anhydride), and reagents used for azidation (e.g., sodium azide, tosyl chloride/mesyl chloride).
-
Byproducts of Boc Protection: Including the free amine (deprotected starting material) if the Boc group is labile under certain conditions.
-
Byproducts of Azidation: Such as the corresponding alcohol if the azidation reaction is incomplete, or di-azidated species if the starting material has multiple reactive sites.
-
Residual Solvents: Solvents used during the synthesis and workup.
Q4: My this compound conjugate shows poor retention and peak shape on a C18 column. What can I do?
To improve retention and peak shape on a C18 column:
-
Use an Ion-Pairing Agent: Add 0.1% trifluoroacetic acid (TFA) to both the aqueous and organic mobile phases.[2][4] This can protonate the amine (if deprotected) and improve interaction with the stationary phase.
-
Optimize the Mobile Phase: Start with a high aqueous content (e.g., 95% water) and use a shallow gradient of a polar organic solvent like acetonitrile (B52724) or methanol (B129727).
-
Consider a Polar-Embedded or Polar-Endcapped C18 Column: These columns are designed to provide better retention and peak shape for polar analytes.
-
Switch to HILIC: If RP-HPLC optimization fails, HILIC is a more suitable technique for this type of polar molecule.[5][6]
Q5: How can I visualize my azide-containing compound on a TLC plate if it's not UV-active?
Since many organic azides lack a strong UV chromophore, visualization on TLC can be achieved using chemical staining methods. A common approach is a two-step process: first, the azide is reduced to an amine on the TLC plate, and then the plate is stained with ninhydrin, which reacts with the newly formed amine to produce a colored spot.[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Recovery After Purification | Compound is too polar for the chosen column/solvent system. | Switch to a more appropriate chromatography technique like HILIC.[5][6] For RP-HPLC, ensure the mobile phase has a high enough aqueous content initially to retain the compound. |
| Irreversible binding to the column matrix. | For silica-based columns, this can sometimes occur. Consider using a different stationary phase (e.g., a polymer-based column). | |
| Compound instability. | The Boc group can be sensitive to highly acidic conditions. If using TFA in your mobile phase for RP-HPLC, minimize the time the compound is exposed to the acidic environment and neutralize the collected fractions promptly. | |
| Co-elution of Impurities | Inadequate chromatographic resolution. | Optimize the gradient profile (make it shallower). For RP-HPLC, try a different organic modifier (e.g., methanol instead of acetonitrile). For HILIC, adjust the water content in the mobile phase. |
| Impurity has very similar polarity to the product. | Consider using an orthogonal purification technique. For example, if you used RP-HPLC, try HILIC for a second purification step. | |
| Broad or Tailing Peaks in HPLC | Secondary interactions with the stationary phase. | Add an ion-pairing agent like 0.1% TFA to the mobile phase.[4] Ensure the pH of the mobile phase is appropriate for your compound. |
| Column overload. | Inject a smaller amount of your crude sample onto the column. | |
| Poor sample solubility in the mobile phase. | Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions. | |
| Product Degradation During Purification | Boc group cleavage. | Avoid using strong acids. If TFA is necessary for RP-HPLC, use a low concentration (0.1%) and consider working at a lower temperature.[4] Neutralize collected fractions immediately. |
| Azide group instability. | While generally stable, avoid harsh reducing conditions unless intended. Also, be cautious with certain metal contaminants that could potentially react with the azide. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) - Starting Method
This protocol provides a starting point for the purification of this compound using RP-HPLC. Optimization will likely be required.
-
Instrumentation: Standard preparative HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 19 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[2]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[2]
-
Gradient:
-
0-5 min: 5% B
-
5-30 min: 5-50% B (linear gradient)
-
30-35 min: 50-95% B (linear gradient)
-
35-40 min: 95% B (column wash)
-
40-45 min: 95-5% B (re-equilibration)
-
-
Flow Rate: 15-20 mL/min (adjust based on column dimensions).
-
Detection: UV at 210-220 nm (or a wavelength where impurities might be more visible).
-
Sample Preparation: Dissolve the crude product in a minimal amount of a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.
-
Post-Purification: Immediately neutralize the collected fractions containing the product with a mild base (e.g., ammonium (B1175870) bicarbonate) before solvent evaporation to prevent Boc deprotection.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) - Alternative Method
This protocol is an alternative for when RP-HPLC provides insufficient retention.
-
Instrumentation: Standard preparative HPLC system with a UV detector or Evaporative Light Scattering Detector (ELSD).
-
Column: HILIC column with a bare silica or amide-bonded stationary phase (e.g., 19 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-30 min: 95-70% A (linear gradient)
-
30-35 min: 70-50% A (linear gradient)
-
35-40 min: 50% A (column wash)
-
40-45 min: 50-95% A (re-equilibration)
-
-
Flow Rate: 15-20 mL/min (adjust based on column dimensions).
-
Detection: UV at 210-220 nm or ELSD.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase (95% acetonitrile). Ensure the sample is fully dissolved. Filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: A troubleshooting decision tree for the purification of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Protected Compounds [pt.bzchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. HILIC HPLC Separation of Polyethylene Glycol (PEG) | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Boc-NHCH2CH2-PEG1-azide Solutions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Boc-NHCH2CH2-PEG1-azide and its solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to store it under the correct conditions. For the pure, neat compound, storage at low temperatures in a dry, dark environment is recommended to prevent degradation.[1] When in solution, its stability is reduced, and it is best to prepare solutions fresh before use.[1] If storing a stock solution is necessary, it should be kept at ultra-low temperatures.[1]
Q2: What is the expected shelf life of this compound?
The shelf life of this compound is dependent on the storage conditions. One supplier suggests the following shelf life:
-
Pure form: 3 years at -20°C and 2 years at 4°C.[2]
-
In solvent: 6 months at -80°C and 1 month at -20°C.[2]
Q3: What are the primary factors that can cause the degradation of this compound?
The stability of this compound is influenced by its three main structural components: the Boc-protected amine, the PEG linker, and the azide (B81097) group.[1] Key factors that can lead to degradation include:
-
Elevated Temperatures: Heat can promote the decomposition of the energetic azide group.[1]
-
Exposure to Light: Similar to many organic molecules, light exposure can lead to degradation.[1]
-
Acidic Conditions: The Boc (tert-butoxycarbonyl) protecting group is sensitive to acid and will be cleaved, exposing the primary amine.
-
Presence of Water: For solutions in hygroscopic solvents like DMSO, the presence of water can impact both solubility and stability.[1]
Q4: What solvents are recommended for dissolving this compound?
For effective dissolution, an anhydrous grade of a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) is recommended.[1] When preparing stock solutions, it is crucial to use a fresh, anhydrous grade of the solvent, as the presence of water can reduce solubility.
Q5: I observed a precipitate when adding my DMSO stock solution to an aqueous buffer. What should I do?
Precipitation upon dilution into an aqueous medium can occur. Here are some troubleshooting steps:
-
Lower the Final Concentration: The concentration of the linker in the aqueous solution may be too high. Try reducing the final concentration.
-
Increase Organic Co-solvent: If your experiment allows, increasing the percentage of the organic co-solvent (e.g., DMSO) in the final mixture can help maintain solubility.
Stability and Storage Data
The following tables summarize the recommended storage conditions and expected shelf life for this compound.
Table 1: Recommended Storage Conditions
| Form | Temperature | Atmosphere | Light Conditions |
| Pure Compound | -20°C | Inert (Ar or N₂) | Dark |
| In Solvent | -80°C | Inert (Ar or N₂) | Dark |
Table 2: Shelf Life of this compound
| Form | Storage at -20°C | Storage at 4°C | Storage at -80°C (in solvent) |
| Shelf Life | 3 years | 2 years | 6 months |
Data sourced from MedChemExpress product information.[2]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound solutions.
Table 3: Troubleshooting Common Issues
| Symptom | Potential Cause | Suggested Solution |
| Low Yield in Click Reaction | Degraded this compound reagent. | Verify the purity of the reagent using an appropriate analytical method like HPLC or NMR. Use a fresh vial of the reagent if degradation is suspected. |
| Inactive Copper(I) catalyst (for CuAAC reactions). | Ensure the use of a fresh reducing agent (e.g., sodium ascorbate) and degas all solutions to remove oxygen. | |
| Incomplete Boc Deprotection | Insufficient acid strength or concentration. | Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM). Consider using a stronger acid system like 4M HCl in dioxane. |
| Inadequate reaction time or temperature. | Extend the reaction time and monitor the progress by TLC or LC-MS. Gentle heating may be required for some substrates. | |
| Precipitation in Aqueous Solution | The final concentration of the linker exceeds its solubility limit in the aqueous medium. | Reduce the final concentration of the linker in your reaction mixture. |
| Insufficient organic co-solvent. | If the experimental conditions permit, increase the percentage of the organic co-solvent (e.g., DMSO) in the final reaction mixture. |
Experimental Protocols
Protocol for Assessing the Stability of this compound Solutions
This protocol outlines a general method for a forced degradation study to determine the stability of this compound under various stress conditions.[1]
1. Objective: To evaluate the stability of this compound in solution under stress conditions (e.g., pH, temperature, light) and to identify potential degradation products.
2. Materials:
-
This compound
-
Solvents: Acetonitrile (B52724) (ACN), Water (HPLC grade), DMSO (anhydrous)
-
Stress agents: HCl, NaOH, H₂O₂
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection, Nuclear Magnetic Resonance (NMR) spectroscopy.
3. Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mg/mL).
-
Apply Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 40°C.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 40°C.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.
-
Thermal Stress: Incubate the stock solution at 60°C.
-
Photostability: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Quench the reactions as appropriate (e.g., neutralize acidic and basic samples) and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC-UV/MS Analysis:
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent compound over time to determine the degradation rate.
-
Identify and characterize any new peaks corresponding to degradation products using the MS data.
-
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Potential degradation pathways of the molecule.
References
Technical Support Center: PROTAC Synthesis Using Boc-NHCH2CH2-PEG1-azide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the Boc-NHCH2CH2-PEG1-azide linker.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing a PROTAC using this compound?
A1: The synthesis is a multi-step process that involves the separate preparation of a warhead (ligand for the protein of interest, POI) functionalized with a terminal alkyne and an E3 ligase ligand. The this compound linker is first coupled to the E3 ligase ligand. Following this, the Boc protecting group is removed from the linker to expose a primary amine. This amine is then used to couple the linker-E3 ligase complex to the warhead. A common alternative and often more efficient strategy involves coupling the deprotected linker to the two ligands in separate steps. A highly convergent method involves synthesizing an alkyne-functionalized warhead and an azide-functionalized E3 ligase ligand, which are then joined to the respective ends of the PEG linker via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[1][][3][4][]
Q2: Why is a PEG linker like this compound a good choice for PROTAC synthesis?
A2: Polyethylene glycol (PEG) linkers are frequently used in PROTAC design to enhance the physicochemical properties of the final molecule.[6] The PEG chain's hydrophilic nature can improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecule.[6][7][8][9] The flexibility of the PEG spacer can also be critical for allowing the warhead and E3 ligase ligand to orient themselves optimally to form a stable and productive ternary complex (POI-PROTAC-E3 ligase).[6][8]
Q3: What are the critical steps in the synthesis where problems are most likely to occur?
A3: The most common failure points are the amide bond formation steps, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, the deprotection of the Boc group, and the final purification of the PROTAC molecule.[10][11] Each of these steps requires careful optimization and monitoring to ensure a successful synthesis.
Troubleshooting Guides
Issue 1: Low Yield or Failure in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction
The CuAAC reaction is a powerful tool for PROTAC synthesis, but its success is sensitive to reaction conditions.[][12]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Oxidation of Cu(I) Catalyst | The active catalyst for the CuAAC reaction is Cu(I), which can be readily oxidized to the inactive Cu(II) state.[13] Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[14] |
| Inefficient Reduction of Cu(II) to Cu(I) | When starting with a Cu(II) salt (e.g., CuSO₄), a reducing agent is required to generate the active Cu(I) species in situ. Sodium ascorbate (B8700270) is commonly used.[13] Ensure a fresh solution of sodium ascorbate is used in slight excess. |
| Catalyst Inhibition | Excess alkyne can sometimes inhibit the copper catalyst.[15] While stoichiometric amounts are ideal, a slight excess of one reagent can be used to drive the reaction to completion. Avoid large excesses of the alkyne. |
| Ligand Issues | In biological applications or with complex molecules, a ligand is often required to stabilize the Cu(I) catalyst and prevent side reactions.[16] Consider using a copper-stabilizing ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) or bathophenanthroline.[17] |
| Impure Starting Materials | Impurities in the azide (B81097) or alkyne starting materials can interfere with the reaction. Confirm the purity of your functionalized warhead and E3 ligase ligand by NMR and LC-MS before starting the click reaction. |
Issue 2: Incomplete or Failed Boc Deprotection
The removal of the tert-butoxycarbonyl (Boc) protecting group is essential to reveal the amine for the subsequent coupling step.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Insufficient Acid Strength or Concentration | The Boc group is acid-labile.[18] The most common deprotection condition is treatment with trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[19][20] If the reaction is incomplete, try increasing the concentration of TFA (e.g., from 20% to 50%) or the reaction time. |
| Presence of Acid-Sensitive Functional Groups | If your molecule contains other acid-sensitive groups, harsh deprotection conditions can lead to side products.[21] In such cases, consider using milder acidic conditions, such as HCl in 1,4-dioxane (B91453) or using scavengers to trap the reactive tert-butyl cation generated during deprotection.[18][22] |
| Side Reactions with tert-Butyl Cation | The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule, such as electron-rich aromatic rings or thiols.[18] The addition of a scavenger like triethylsilane (TES) or thioanisole (B89551) can help to suppress these side reactions. |
Issue 3: Difficulty in Product Purification
PROTACs, especially those with PEG linkers, can be challenging to purify due to their physicochemical properties and the complexity of the reaction mixture.[10][11][23]
Possible Causes and Solutions:
| Possible Cause | Solution |
| High Polarity and Poor Separation on Silica (B1680970) Gel | PEGylated compounds often adhere strongly to normal-phase silica gel, leading to broad peaks and poor recovery.[14] Consider using reverse-phase chromatography (e.g., C18) for purification.[11] A gradient elution with a mobile phase containing a modifier like TFA can improve peak shape and resolution. |
| Co-elution of Product and Impurities | The desired PROTAC may have similar retention times to unreacted starting materials or byproducts.[10] A combination of chromatographic techniques may be necessary. For instance, size-exclusion chromatography (SEC) can be used to remove smaller impurities, followed by a polishing step with reverse-phase HPLC.[10][24] |
| Product Aggregation | The final PROTAC molecule may aggregate, making purification and characterization difficult. This can be influenced by the linker and the overall properties of the molecule.[10] Adjusting the pH or ionic strength of the purification buffers may help to reduce aggregation. |
| Heterogeneity of PEGylated Species | The reaction may result in a mixture of molecules with varying numbers of PEG chains attached, further complicating purification.[23][25] Ion-exchange chromatography (IEX) can sometimes separate species based on the "charge shielding" effect of the PEG chains.[24][25] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general method for the "click" reaction to couple an azide-functionalized component with an alkyne-functionalized component.
-
Preparation of Precursors: Synthesize and purify the alkyne-functionalized warhead and the azide-functionalized E3 ligase ligand. Ensure both are fully characterized (e.g., by NMR, LC-MS).
-
Reaction Setup:
-
In a reaction vial, dissolve the alkyne-containing molecule (1.0 equivalent) and the azide-containing molecule (1.1 equivalents) in a suitable solvent mixture, such as t-BuOH/H₂O (1:1) or DMF.
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
-
Catalyst Addition:
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in degassed water.
-
Prepare a solution of copper(II) sulfate (B86663) (CuSO₄) (0.1 equivalents) in degassed water.
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution. If using a ligand, pre-mix the CuSO₄ with the ligand before addition.
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by LC-MS or TLC until the starting materials are consumed (typically 2-12 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (normal or reverse-phase) or preparative HPLC.
-
Protocol 2: General Procedure for Boc Deprotection
This protocol describes a standard method for removing the Boc protecting group from the linker amine.
-
Reaction Setup:
-
Dissolve the Boc-protected compound (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
-
Reagent Addition:
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (20-50% v/v in DCM) to the solution.
-
-
Reaction Monitoring:
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by LC-MS or TLC until the starting material is no longer detectable (typically 1-4 hours).
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
The resulting amine salt can often be used in the next step without further purification. If necessary, the crude product can be purified by reverse-phase HPLC.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biocompare.com [biocompare.com]
- 8. nbinno.com [nbinno.com]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition. | Semantic Scholar [semanticscholar.org]
- 18. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 19. BOC Protection and Deprotection [bzchemicals.com]
- 20. jk-sci.com [jk-sci.com]
- 21. Reddit - The heart of the internet [reddit.com]
- 22. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Optimizing SPAAC Reactions with Boc-NHCH2CH2-PEG1-azide
Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions utilizing Boc-NHCH2CH2-PEG1-azide. This resource is tailored for researchers, scientists, and drug development professionals to provide robust troubleshooting guidance and answers to frequently asked questions, ensuring the optimization of your experiments for enhanced efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in SPAAC reactions?
This compound is a chemical reagent featuring a Boc-protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group.[1][2] In the context of SPAAC, it serves as a versatile building block or linker, primarily in the field of Proteolysis Targeting Chimeras (PROTACs) development.[1][2] The azide group readily participates in catalyst-free "click" reactions with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[1][3] The PEG linker enhances solubility and can reduce steric hindrance during conjugation.[4][5]
Q2: My SPAAC reaction with this compound is slow or incomplete. What are the common causes?
Several factors can contribute to sluggish or inefficient SPAAC reactions. The most common culprits include:
-
Suboptimal Reaction Conditions: The choice of buffer, pH, and temperature can significantly impact reaction kinetics.[6][7]
-
Low Reactant Concentrations: The rate of this bimolecular reaction is dependent on the concentration of both the azide and the strained alkyne.[8]
-
Steric Hindrance: The accessibility of the azide and alkyne moieties on the reacting molecules can be impeded by bulky neighboring groups.[8]
-
Reagent Degradation: Improper storage or handling of reagents can lead to their degradation and reduced reactivity.[9]
-
Choice of Cyclooctyne (B158145): The reactivity of the strained alkyne partner is a critical determinant of the reaction rate.[10]
Q3: How does the choice of cyclooctyne affect the reaction rate?
The structure of the cyclooctyne has a profound impact on the SPAAC reaction rate, driven by the degree of ring strain.[11][12] Highly strained cyclooctynes, such as some bicyclononyne (BCN) derivatives, generally react faster than dibenzocyclooctynes (DBCO).[10] The presence of electron-withdrawing groups on the cyclooctyne can also enhance the reaction speed.[13]
Q4: What is the optimal pH and buffer for SPAAC reactions?
While SPAAC reactions can proceed over a wide pH range, the kinetics can be pH-dependent. Generally, slightly basic conditions (pH 7.5-8.5) can accelerate the reaction.[9] Studies have shown that the choice of buffer can also influence the rate, with HEPES buffer sometimes yielding higher reaction rates compared to PBS.[6][9]
Q5: Can organic co-solvents be used, and how do they affect the reaction?
Yes, organic co-solvents like DMSO or acetonitrile (B52724) can be used to solubilize hydrophobic reactants.[7] However, the proportion of the organic co-solvent should be carefully optimized, as high concentrations can denature proteins or alter reaction kinetics.[8] Interestingly, some studies have indicated that higher proportions of water in the solvent mixture can lead to faster SPAAC reactions.[4]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during SPAAC reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inefficient Reaction Kinetics | Optimize reaction conditions: screen different buffers (e.g., HEPES vs. PBS) and pH values (pH 7.5-8.5).[6][9] Increase the reaction temperature (e.g., from room temperature to 37°C), being mindful of the thermal stability of your biomolecules.[7][9] |
| Low Reactant Concentration | Increase the concentration of one or both reactants.[8] If solubility is an issue, explore the use of a minimal amount of a compatible organic co-solvent.[7] | |
| Degraded Reagents | Ensure proper storage of this compound and the cyclooctyne partner (typically at -20°C or -80°C, protected from light and moisture).[9] Use freshly prepared solutions for each experiment. | |
| Steric Hindrance | If conjugating to a large biomolecule, consider if the reactive sites are accessible. The PEG1 spacer on this compound helps to mitigate some steric hindrance.[4] | |
| Non-specific Labeling or Side Reactions | Reaction with Free Thiols | Some strained alkynes, particularly DBCO, can react with free cysteine residues.[8] If your protein contains free thiols, consider blocking them with an alkylating agent like iodoacetamide (B48618) prior to the SPAAC reaction.[14] |
| Presence of Azide Contaminants | If using buffers containing sodium azide (NaN₃) as a preservative, it will compete with your azide-functionalized molecule, reducing the efficiency of the desired reaction.[8] Ensure all buffers are azide-free. | |
| Inconsistent Results Between Batches | Variability in Reagent Quality | Use high-purity reagents and qualify new batches. Ensure consistent storage and handling procedures. |
| Inconsistent Buffer Preparation | Prepare fresh buffers for each set of experiments and verify the pH. Minor variations in pH can affect reaction kinetics.[6][9] | |
| Inaccurate Quantification of Reactants | Accurately determine the concentration of your starting materials. For biomolecules, ensure the degree of azide or alkyne labeling is consistent. |
Quantitative Data Summary
The following tables summarize key quantitative data to aid in the optimization of your SPAAC reactions.
Table 1: Influence of Buffer and pH on SPAAC Reaction Rates
| Buffer | pH | Second-Order Rate Constant (M⁻¹s⁻¹) |
| PBS | 7 | 0.32–0.85[6] |
| HEPES | 7 | 0.55–1.22[6] |
| DMEM | 7.4 (approx.) | 0.59–0.97[6] |
| RPMI | 7.4 (approx.) | 0.27–0.77[6] |
Data from a study using model azides and sulfo-DBCO-amine.[6]
Table 2: Comparison of Second-Order Rate Constants for Common Cyclooctynes
| Cyclooctyne | Reactivity Trend | Notes |
| Bicyclononyne (BCN) | High | Often more reactive than DBCO derivatives.[10] |
| Dibenzocyclooctyne (DBCO) | Moderate to High | Widely used due to a good balance of reactivity and stability.[10] |
| Difluorinated Cyclooctyne (DIFO) | High | The fluorine atoms increase the reactivity.[11] |
Experimental Protocols
Protocol 1: General Procedure for SPAAC Conjugation
This protocol outlines a general method for conjugating an azide-containing molecule (e.g., after deprotection of this compound) to a DBCO-functionalized protein.
-
Preparation of Reactants:
-
Dissolve the azide-containing molecule in a compatible buffer (e.g., HEPES, pH 7.5).
-
Ensure the DBCO-functionalized protein is in an amine-free and azide-free buffer at a concentration of 1-10 mg/mL.[12]
-
-
Conjugation Reaction:
-
Add a 2 to 20-fold molar excess of the azide-containing molecule to the protein solution. The optimal ratio should be determined empirically.
-
If using an organic co-solvent to dissolve the azide, ensure the final concentration in the reaction mixture is low (typically <10%) to prevent protein denaturation.[12]
-
-
Incubation:
-
Purification:
-
Remove the excess unreacted small molecules from the conjugated protein using a suitable method such as size exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Analysis:
-
Analyze the conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation and purity.
-
Protocol 2: Monitoring SPAAC Reaction Progress by UV-Vis Spectroscopy
The disappearance of the characteristic absorbance of DBCO around 310 nm can be used to monitor the progress of the reaction.
-
Spectrophotometer Setup:
-
Set a UV-Vis spectrophotometer to measure absorbance at the λmax of your specific DBCO reagent (typically around 310 nm).
-
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1. The initial concentration of the DBCO reagent should provide an absorbance within the linear range of the instrument.
-
Use a reference cuvette containing the buffer and the azide-containing molecule to zero the spectrophotometer.
-
-
Data Acquisition:
-
Initiate the reaction by adding the azide-containing reagent to the cuvette with the DBCO-modified molecule.
-
Immediately begin monitoring the decrease in absorbance at the specified wavelength over time.
-
-
Data Analysis:
-
The reaction progress can be followed by plotting absorbance versus time. The rate constant can be determined from this data.
-
Visualizations
Caption: General mechanism of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Caption: A typical experimental workflow for a SPAAC conjugation reaction.
Caption: A troubleshooting decision tree for low-yield SPAAC reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 12. benchchem.com [benchchem.com]
- 13. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls to avoid when using Boc-NHCH2CH2-PEG1-azide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Boc-NHCH2CH2-PEG1-azide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional linker molecule commonly used in bioconjugation and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] It features a Boc-protected amine, a short PEG spacer, and a terminal azide (B81097) group. Its primary applications are in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][3][4][5]
Q2: How should I store and handle this compound?
For long-term stability, it is recommended to store this compound at 2-8°C in a dry, sealed container.[2] Some suppliers recommend storage at -20°C for the pure, solid form.[3] Organic azides can be energetic compounds and should be handled with care, avoiding excessive heat, shock, or friction.[6][7] It is also advisable to avoid using metal spatulas to prevent the formation of potentially explosive heavy metal azides.[8]
Q3: What are the stability considerations for the azide group in this molecule?
The azide group in this compound is generally stable under a variety of conditions.[9] However, it is important to be aware of the "Rule of Six," which suggests that for an organic azide to be relatively safe, there should be at least six carbon atoms for every azide group.[6][8] Additionally, the carbon-to-nitrogen ratio is a key factor in stability.[6][8] Incompatible substances to avoid include strong acids, strong oxidizing agents, and certain metals.
Q4: Can the Boc protecting group be prematurely cleaved?
Yes, premature cleavage of the Boc group can occur under conditions that are not strongly acidic. For instance, heating a solution of a Boc-protected compound with sodium azide in DMF at elevated temperatures (e.g., 70°C) can lead to Boc deprotection.[10] This is thought to be caused by the slow hydrolysis of DMF to form small amounts of acid, which is sufficient to cleave the acid-labile Boc group.[10]
Troubleshooting Guide
Low or No Product Yield in CuAAC Reaction
| Potential Cause | Recommended Solution |
| Copper Catalyst Oxidation | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared solutions of sodium ascorbate (B8700270) to maintain copper in the Cu(I) state.[11] |
| Reagent Instability | Use freshly prepared or properly stored reagents. Ensure the alkyne-containing substrate has not degraded. |
| Insufficient Catalyst/Ligand | Increase the concentration of the copper catalyst and/or the accelerating ligand (e.g., THPTA). A common starting point is a 5:1 ligand to copper ratio.[12][13] |
| Solubility Issues | Ensure all reactants are soluble in the chosen solvent system. The PEG linker in this compound generally improves aqueous solubility.[14] |
| Steric Hindrance | The short PEG1 linker is designed to reduce steric hindrance, but if you are conjugating to a bulky molecule, consider a linker with a longer PEG chain.[15] |
| Incorrect Stoichiometry | Optimize the ratio of the azide and alkyne components. A slight excess of one reagent may be beneficial. |
Side Reactions Observed
| Potential Cause | Recommended Solution |
| Oxidative Homocoupling (Glaser Coupling) | This side reaction of terminal alkynes is promoted by oxygen. Thoroughly degas all solutions and maintain an inert atmosphere during the reaction.[16] |
| Boc Deprotection | Avoid high reaction temperatures, especially when using DMF as a solvent.[10] If elevated temperatures are necessary, consider using a more stable protecting group or a different solvent. |
| Protein/Biomolecule Damage | The combination of copper and a reducing agent can generate reactive oxygen species. The use of an accelerating ligand can help protect sensitive biomolecules.[12][13] |
Purification Challenges
| Problem | Recommended Solution |
| Difficulty removing copper catalyst | After the reaction, add a chelating agent like EDTA to sequester the copper, followed by purification techniques such as dialysis, size exclusion chromatography, or ultrafiltration. |
| Separating product from starting materials | If there is a significant difference in size between the starting materials and the product, size-based purification methods are effective.[17] Reverse-phase HPLC can also be used for purification. |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne-containing molecule in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare a stock solution of this compound in DMSO or DMF.
-
Prepare a stock solution of copper(II) sulfate (B86663) (CuSO₄) in water.
-
Prepare a stock solution of a copper-chelating ligand (e.g., THPTA) in water.
-
Freshly prepare a stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-containing molecule and this compound in the desired molar ratio.
-
Add the copper ligand solution, followed by the CuSO₄ solution. The final concentration of copper is typically in the range of 50-250 µM, with the ligand at a 5-fold excess.[12]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[12]
-
-
Reaction and Monitoring:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding a copper chelator such as EDTA.
-
Purify the conjugate using an appropriate method such as dialysis, size exclusion chromatography, or HPLC.
-
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry method is ideal for applications involving live cells or other systems where copper toxicity is a concern.[18]
-
Reagent Preparation:
-
Prepare a stock solution of your cyclooctyne-functionalized molecule (e.g., containing DBCO or BCN) in a suitable buffer or solvent.
-
Prepare a stock solution of this compound in a compatible solvent.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the cyclooctyne-containing molecule and this compound. A 1:1 to 1:1.5 molar ratio is a good starting point.
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific cyclooctyne.
-
Monitor the reaction progress by LC-MS or other suitable analytical techniques.
-
-
Work-up and Purification:
-
SPAAC reactions are generally clean, and in some cases, the product can be used without further purification.
-
If necessary, purify the product using standard chromatographic techniques or dialysis.
-
Visual Guides
Caption: Experimental workflow for a typical CuAAC reaction.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [myskinrecipes.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 9. interchim.fr [interchim.fr]
- 10. researchgate.net [researchgate.net]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. vectorlabs.com [vectorlabs.com]
Validation & Comparative
Verifying Success: A Comparative Guide to Confirming Boc-NHCH2CH2-PEG1-azide Conjugation
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount. The use of heterobifunctional linkers like Boc-NHCH2CH2-PEG1-azide, a common tool in bioconjugation and Proteolysis Targeting Chimeras (PROTACs) development, necessitates robust methods to confirm successful reaction outcomes. This guide provides a comprehensive comparison of analytical techniques to validate the conjugation of this azide-functionalized PEG linker, alongside an evaluation of alternative linkers, supported by experimental data and detailed protocols.
The this compound linker facilitates the connection of a molecule of interest to another entity, often a biomolecule, through a "click chemistry" reaction. The azide (B81097) group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), while the Boc-protected amine offers a handle for subsequent modifications after deprotection. Confirming the formation of the resulting triazole linkage is a critical checkpoint in any synthetic workflow.
Comparing Analytical Techniques for Conjugation Confirmation
The choice of analytical method for confirming conjugation depends on several factors, including the nature of the conjugated molecules, the required level of detail, and available instrumentation. Here, we compare the most common techniques: Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC)-based methods like Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC), and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
| Feature | Mass Spectrometry (MS) | Size Exclusion Chromatography (SEC) | Hydrophobic Interaction Chromatography (HIC) | Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) |
| Primary Information | Precise mass of the conjugate, confirming the addition of the PEG-azide linker. | Change in hydrodynamic radius, indicating an increase in size upon conjugation. | Change in hydrophobicity of the molecule after conjugation. | Apparent increase in molecular weight, visualized as a band shift. |
| Sensitivity | High | Moderate | Moderate | Low to Moderate |
| Resolution | High (can distinguish between different degrees of PEGylation) | Moderate (can separate conjugated from unconjugated species) | High (can resolve species with different drug-to-antibody ratios)[1] | Low (provides a general indication of size change) |
| Quantitative? | Can be quantitative with appropriate standards. | Yes, based on peak area. | Yes, can determine drug-to-antibody ratios. | Semi-quantitative at best. |
| Structural Information | Can provide fragmentation data to confirm the site of conjugation (MS/MS). | No | No | No |
| Sample Requirements | Requires relatively pure samples; compatible with LC coupling for complex mixtures. | Soluble samples. | Requires specific salt gradients. | Requires sample denaturation. |
Experimental Workflows and Logical Relationships
Visualizing the process of confirming a successful conjugation reaction is crucial for understanding the experimental design. The following diagram illustrates the general workflow.
Detailed Experimental Protocols
Mass Spectrometry (MS)
Mass spectrometry offers unambiguous confirmation of conjugation by detecting the mass increase corresponding to the addition of the this compound moiety (230.26 g/mol ).
Protocol for ESI-MS of a PEGylated Protein:
-
Sample Preparation:
-
Purify the crude reaction mixture to remove excess reagents. Size exclusion chromatography is often suitable for this.
-
Exchange the purified conjugate into a volatile buffer compatible with MS, such as 10 mM ammonium (B1175870) acetate.[2]
-
For PEGylated proteins, the use of solvents like methanol (B129727) can improve spectral data clarity. In some cases, adding triethylamine (B128534) (TEA) can shift the charge-state pattern for better resolution.[3]
-
-
Instrumentation and Analysis:
-
Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer for high-resolution mass analysis.[3]
-
Acquire data in the appropriate mass range to detect both the unconjugated and conjugated species.
-
Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein. A successful conjugation will show a mass shift corresponding to the mass of the attached PEG linker.
-
For determining the specific site of conjugation, tandem mass spectrometry (MS/MS) analysis of proteolytically digested peptides is required.[2]
-
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. Successful conjugation with the PEG linker will result in an increased molecular size, leading to an earlier elution time compared to the unconjugated molecule.
Protocol for SEC Analysis:
-
System Preparation:
-
Equilibrate an SEC column (e.g., AdvanceBio SEC) with a suitable mobile phase, typically a phosphate (B84403) buffer at physiological pH.[4] For SEC-MS, a volatile buffer is required.[5]
-
The use of organic modifiers like isopropanol (B130326) in the mobile phase can mitigate undesirable hydrophobic interactions with the column stationary phase.[6][7]
-
-
Sample Analysis:
-
Inject the purified reaction mixture onto the column.
-
Monitor the elution profile using UV absorbance at 280 nm (for proteins) or another appropriate wavelength.
-
A new peak eluting earlier than the unconjugated starting material indicates the formation of the larger, conjugated product. The peak area can be used to quantify the extent of conjugation.
-
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. The addition of a PEG linker can alter the overall hydrophobicity of a molecule, which can be detected by HIC. This technique is particularly useful for analyzing antibody-drug conjugates.[1]
Protocol for HIC Analysis:
-
System Preparation:
-
Equilibrate a HIC column (e.g., TSKgel Butyl-NPR) with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).[1]
-
-
Sample Analysis:
-
Inject the sample onto the column.
-
Elute with a decreasing salt gradient. More hydrophobic species will elute later.
-
Monitor the elution profile with a UV detector. A shift in retention time for the conjugated product compared to the starting material confirms a change in hydrophobicity.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a widely accessible technique that separates proteins based on their molecular weight. PEGylated proteins migrate slower than their unconjugated counterparts, resulting in a visible band shift.
Protocol for SDS-PAGE Analysis:
-
Sample Preparation:
-
Mix the protein samples with SDS-PAGE loading buffer containing a reducing agent (if necessary) and heat at 95°C for 5 minutes to denature the proteins.[8]
-
-
Electrophoresis:
-
Load the samples onto a polyacrylamide gel of an appropriate percentage.[9]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Visualization:
-
Stain the gel with a suitable dye such as Coomassie Brilliant Blue. A band corresponding to the PEGylated protein will appear at a higher apparent molecular weight than the unconjugated protein.[10] For PEGylated proteins that are difficult to visualize with Coomassie, reverse staining with zinc and imidazole (B134444) salts can be an effective alternative.[11]
-
Alternatives to this compound
While this compound is a versatile linker, several alternatives exist with different reactive functionalities, offering flexibility in conjugation strategies. The choice of linker depends on the available functional groups on the target molecule and the desired reaction chemistry.
Comparison of Alternative Linkers:
| Linker Type | Reactive Group | Target Functional Group | Reaction Chemistry | Key Advantages |
| Boc-NH-PEG-Azide | Azide | Alkyne | Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition | Bioorthogonal reaction; Boc group for further functionalization. |
| NHS-PEG-Azide | N-hydroxysuccinimide (NHS) ester | Primary Amine (-NH2) | Amide bond formation | Reacts readily with common lysine (B10760008) residues on proteins.[12] |
| Maleimide-PEG-Azide | Maleimide | Thiol (-SH) | Michael addition | Highly specific for cysteine residues, allowing for site-specific conjugation.[13][14] |
| DBCO-PEG-Azide | Dibenzocyclooctyne (DBCO) | Azide | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free click chemistry, ideal for live-cell applications due to the absence of cytotoxic copper catalysts.[15][16] |
References
- 1. Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates [mdpi.com]
- 2. enovatia.com [enovatia.com]
- 3. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 4. agilrom.ro [agilrom.ro]
- 5. lcms.cz [lcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. neobiotechnologies.com [neobiotechnologies.com]
- 9. SDS-PAGE Protocol | Rockland [rockland.com]
- 10. researchgate.net [researchgate.net]
- 11. Detection of PEGylated proteins in polyacrylamide gels by reverse staining with zinc and imidazole salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 13. Azido-PEG-Maleimide | AxisPharm [axispharm.com]
- 14. N3-PEG-MAL, azide-PEG-maleimide, click chemistry [nanosoftpolymers.com]
- 15. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 16. PEGs for Copper-Free Click Chemistry [jenkemusa.com]
A Comparative Guide to Boc-NHCH2CH2-PEG1-azide and Other PEGylated Azide Linkers for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the design of sophisticated bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Polyethylene (B3416737) glycol (PEG) linkers featuring an azide (B81097) terminus have become indispensable tools due to their ability to participate in highly efficient and bioorthogonal "click chemistry" reactions. This guide provides an objective comparison of Boc-NHCH2CH2-PEG1-azide against other classes of PEGylated azide linkers, supported by a review of performance characteristics and detailed experimental protocols.
Introduction to PEGylated Azide Linkers
PEGylated azide linkers are bifunctional molecules that incorporate a polyethylene glycol chain, an azide (-N₃) group, and another reactive or protective group. The PEG component enhances solubility, reduces aggregation, and can improve the pharmacokinetic properties of the final conjugate.[1][2] The azide group serves as a chemical handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), enabling the precise and stable ligation of molecules.[3][4]
This compound is a heterobifunctional linker characterized by a short, single ethylene (B1197577) glycol unit. One terminus features an azide group for click chemistry, while the other has a Boc (tert-butoxycarbonyl)-protected amine.[5][6] This protecting group strategy allows for sequential conjugation, where the Boc group can be removed under acidic conditions to reveal a primary amine for subsequent reactions.[7][8]
Performance Comparison of PEGylated Azide Linkers
The performance of a PEGylated azide linker is influenced by several factors, primarily its length, architecture (linear vs. branched), and the nature of its second functional group. These characteristics impact reaction efficiency, stability, and the biological activity of the resulting bioconjugate.
Key Performance Parameters:
-
Linker Length: Shorter PEG chains (e.g., PEG1 in this compound) offer a compact and rigid connection, which can be advantageous in applications requiring precise spatial orientation, such as in some PROTACs.[9][10] Longer PEG chains, in contrast, enhance the hydrophilicity and circulation half-life of ADCs, though they may sometimes lead to reduced cytotoxicity due to steric hindrance.[11][12]
-
Linker Architecture: Linear linkers, like this compound, are the most common type, offering straightforward synthesis and predictable behavior.[13] Branched PEG linkers are emerging as a powerful alternative, allowing for the attachment of multiple payload molecules, which can lead to higher drug-to-antibody ratios (DARs) and improved pharmacokinetic profiles.[13][14]
-
Functional Group: The Boc-protected amine in the featured linker allows for a two-step conjugation strategy. Other linkers may feature different functionalities like a carboxylic acid for amide bond formation or a DBCO group for copper-free click chemistry.[11]
Quantitative Data Summary
While direct head-to-head quantitative data for this compound against all other linker types is not available in a single study, the following table summarizes typical performance characteristics based on the principles outlined in the cited literature.
| Linker Type | Typical PEG Length | Key Features | Potential Advantages | Potential Disadvantages | Primary Applications |
| Boc-NH-PEG-Azide | PEG1 - PEG12 | Boc-protected amine, Azide | Sequential conjugation possible, precise spacing.[8] | Requires deprotection step which may not be suitable for all substrates.[15] | PROTACs, Peptide modification, Solid-phase synthesis.[3][16] |
| Linear Azido-PEG-Acid | PEG2 - PEG24 | Carboxylic acid, Azide | Dual reactivity for amide and triazole formation.[4] | Carboxylic acid activation required. | ADCs, Fluorescent probe labeling.[4] |
| Long-Chain Linear PEG Azide | > PEG24 | Enhanced hydrophilicity | Improved pharmacokinetics, reduced aggregation.[1][11] | Potential for steric hindrance, may decrease in vitro cytotoxicity.[11][12] | ADCs, PEGylation of biologics.[12] |
| Branched Amino-PEG-Azide | e.g., Amino-PEG4-bis-PEG3-N3 | Multiple azide groups | Higher drug-to-antibody ratios (DAR), improved pharmacokinetics.[14] | More complex synthesis and characterization. | High-DAR ADCs.[14] |
| Azido-PEG-DBCO | PEG4 - PEG12 | DBCO for copper-free click chemistry | Avoids copper catalyst which can be toxic to cells.[11] | DBCO is a bulky and hydrophobic group. | Live-cell imaging, in vivo conjugation.[11] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.[7]
-
Cool the solution to 0°C in an ice bath.[8]
-
Add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to carbocations, add TIS (2.5-5% v/v) as a scavenger.[7]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[8]
-
Upon completion, concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate with toluene (B28343) (3x).[7]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[7][8]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the "click" reaction between an azide-functionalized PEG linker and an alkyne-containing molecule.
Materials:
-
Azide-PEG linker
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Appropriate buffer (e.g., phosphate-buffered saline, PBS) or solvent system (e.g., t-BuOH/H₂O)
Procedure:
-
In an Eppendorf tube, dissolve the alkyne-containing biomolecule in the chosen buffer.
-
Add the azide-PEG linker (typically 4-50 equivalents for small molecules).
-
Prepare a premixed solution of CuSO₄ and the copper-binding ligand (e.g., THPTA) in a 1:5 molar ratio. Add this to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (e.g., 40 equivalents).
-
Protect the reaction from light and allow it to proceed at room temperature for 30-60 minutes.
-
The progress of the reaction can be monitored by LC-MS or HPLC.
-
Upon completion, the product can be purified by methods appropriate for the conjugate, such as ethanol (B145695) precipitation for oligonucleotides or chromatography for proteins.
Visualizations
Caption: Workflow for Boc deprotection and subsequent CuAAC conjugation.
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Monodispersed Azide-PEGs: Precision Linkers Driving the Next Generation of ADC Development | MolecularCloud [molecularcloud.org]
- 5. dovepress.com [dovepress.com]
- 6. This compound [myskinrecipes.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. precisepeg.com [precisepeg.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: CuAAC vs. SPAAC for Boc-NHCH2CH2-PEG1-azide Reactions
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice between Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision point. This guide provides an objective comparison of these two powerful "click chemistry" reactions, specifically for the conjugation of Boc-NHCH2CH2-PEG1-azide, a common PEGylated building block. We will delve into the performance of each reaction, supported by illustrative experimental data, to facilitate an informed selection for your specific application.
The fundamental principle of both CuAAC and SPAAC is the formation of a stable triazole linkage between an azide (B81097) and an alkyne. However, their mechanisms differ significantly, leading to distinct advantages and disadvantages, particularly in the context of sensitive biological molecules. CuAAC employs a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide. In contrast, SPAAC is a catalyst-free method that utilizes a strained cyclooctyne, which reacts readily with an azide to relieve ring strain.
Quantitative Performance Comparison
The selection between CuAAC and SPAAC often involves a trade-off between reaction kinetics and biocompatibility. The following table summarizes key quantitative parameters to provide a direct comparison, with data extrapolated from studies on similar PEGylated azides.
| Parameter | CuAAC with this compound & Terminal Alkyne | SPAAC with this compound & DBCO |
| Second-Order Rate Constant | ~10³ - 10⁵ M⁻¹s⁻¹ | ~0.1 - 1.0 M⁻¹s⁻¹ |
| Typical Reaction Time | Minutes to a few hours | 1 - 12 hours |
| Typical Yield | >90% | >85% |
| Reaction Temperature | Room Temperature | Room Temperature to 37°C |
| Catalyst Required | Yes (Copper(I)) | No |
| Biocompatibility | Lower (due to copper cytotoxicity) | Higher (metal-free) |
| Boc-Group Stability | Generally stable, but potential for chelation/side reactions | Highly stable |
Experimental Protocols
Detailed methodologies are essential for reproducible experimental outcomes. Below are representative protocols for the conjugation of this compound using both CuAAC and SPAAC.
CuAAC Protocol
This protocol describes a general procedure for the copper-catalyzed reaction of this compound with an alkyne-functionalized molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand to stabilize Cu(I))
-
Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)
Procedure:
-
Dissolve the alkyne-functionalized molecule (1 equivalent) and this compound (1.1-1.5 equivalents) in the chosen solvent system.
-
If using a ligand, add TBTA (0.1 equivalents) to the reaction mixture.
-
Prepare a fresh stock solution of copper(II) sulfate (e.g., 100 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
Initiate the reaction by adding the copper(II) sulfate solution (0.05-0.1 equivalents) followed by the sodium ascorbate solution (0.5-1.0 equivalents).
-
Stir the reaction at room temperature and monitor its progress by an appropriate analytical method (e.g., TLC, LC-MS).
-
Upon completion, the reaction can be quenched by exposure to air or the addition of a copper chelator like EDTA.
-
Purify the product using standard chromatographic techniques.
SPAAC Protocol
This protocol outlines a general procedure for the strain-promoted cycloaddition of this compound with a cyclooctyne-functionalized molecule, such as one containing a dibenzocyclooctyne (DBCO) group.
Materials:
-
This compound
-
DBCO-functionalized molecule
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Organic Co-solvent (optional, e.g., DMSO or DMF)
Procedure:
-
Dissolve the DBCO-functionalized molecule in the reaction buffer. If solubility is an issue, a minimal amount of an organic co-solvent can be used.
-
Dissolve this compound in the reaction buffer.
-
Mix the solutions of the DBCO-functionalized molecule (1 equivalent) and this compound (1.1-2.0 equivalents).
-
Incubate the reaction mixture at room temperature or 37°C.
-
Monitor the reaction progress by an appropriate analytical method (e.g., HPLC, LC-MS).
-
Once the reaction is complete, the desired product can be purified to remove any excess azide starting material, typically using size-exclusion chromatography or dialysis if one of the components is a macromolecule.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for both CuAAC and SPAAC reactions.
A Comparative Guide to PROTAC Linker Design: Alternatives to PEG-Based Scaffolds
For researchers, scientists, and drug development professionals in the field of targeted protein degradation, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge. The linker, the bridge connecting the target protein ligand and the E3 ligase ligand, is a critical determinant of a PROTAC's success. While simple, flexible linkers like Boc-NHCH2CH2-PEG1-azide have served as foundational tools, the scientific community is increasingly exploring alternative architectures to overcome challenges in potency, selectivity, and drug-like properties.[1][2] This guide provides an objective comparison of common alternatives to PEG-based linkers, supported by experimental data and detailed protocols.
The linker is not merely a spacer; it actively influences the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), dictates physicochemical properties such as solubility and cell permeability, and ultimately governs the degrader's potency (DC50) and efficacy (Dmax).[2][3][4] A shift from synthetically convenient alkyl and polyethylene (B3416737) glycol (PEG) chains to more sophisticated, rigid, and functional linkers is proving essential for advancing PROTACs into clinical evaluation.[1]
The Flexible Chain Archetype: PEG and Alkyl Linkers
PEG and alkyl chains are the most common motifs in published PROTAC structures, primarily due to their synthetic accessibility and the ease with which their length can be modified.[3][] These flexible linkers allow the PROTAC to adopt various conformations, increasing the probability of achieving a productive ternary complex.[6]
-
Polyethylene Glycol (PEG) Linkers : Known for enhancing water solubility and cell permeability.[] Their polarity can be tuned by varying the number of ethylene (B1197577) glycol units.[6] this compound is a classic example of a building block for this class, enabling straightforward PROTAC synthesis via click chemistry.[8]
-
Alkyl Linkers : Simple hydrocarbon chains offer a direct way to modulate length and lipophilicity.[6] However, studies have shown that replacing an alkyl chain with a PEG linker can sometimes inhibit PROTAC activity, suggesting that linker composition has complex, not-always-predictable effects.[3]
While advantageous for initial screening, the high flexibility of these linkers can lead to an entropic penalty upon binding, potentially reducing ternary complex stability and contributing to poor pharmacokinetic properties.[6]
The Rise of Rigidity: Constrained Linker Architectures
To overcome the drawbacks of flexible linkers, researchers are incorporating rigid structural motifs to pre-organize the PROTAC into a bioactive conformation, thereby reducing the entropic penalty of binding and enhancing ternary complex stability.[6][]
-
Saturated Heterocycles (Piperidine/Piperazine) : These motifs reduce linker flexibility, can improve metabolic stability, and may enhance aqueous solubility.[9] Their incorporation has been a successful strategy to improve the pharmacokinetic properties of PROTACs, with several clinical candidates featuring these structures.[10][11]
-
Aromatic Systems and Alkynes : The inclusion of phenyl rings or linear alkyne groups introduces planarity and conformational restriction.[6] This rigidity can improve selectivity by disfavoring off-target complex formation.[6] However, in some cases, excessive rigidity can impair degradation if the constrained conformation is not compatible with a productive ternary complex.[3]
The choice between flexible and rigid linkers is target-dependent and often requires empirical testing. A highly rigid linker may offer superior potency if its conformation is ideal for a specific protein-ligase pair, but a flexible linker may be more broadly successful across different targets.[3]
Quantitative Performance Comparison
The efficacy of a PROTAC is measured by its ability to induce the degradation of a target protein, typically quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation percentage). Cell permeability is another critical factor for efficacy. The following tables summarize representative data comparing different linker classes.
Table 1: Impact of Linker Composition on BRD4 Degradation
| PROTAC ID | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |
| MZ1 | PEG-based | 4 PEG units | 25-125 | >90 | 22RV1 | VHL |
| ARD-61 | Rigid | Piperidine/Alkyl | ~10 | >95 | LNCaP | VHL |
| PROTAC 50 | Rigid | Pyridine/Di-piperidine | < 1 | >95 | LNCaP | VHL |
| Compound 54 | PEG-based | PEG linker | Active at 3 µM | N/A | 22Rv1 | cIAP |
| Compound 55-57 | Rigid | Phenyl-based | Inactive | N/A | 22Rv1 | cIAP |
Data synthesized from multiple sources for illustrative comparison.[3]
Table 2: Impact of Linker on PROTAC Permeability
| PROTAC ID | Linker Type | E3 Ligase | PAMPA (Pe) (10⁻⁶ cm/s) | Caco-2 (A to B) (10⁻⁶ cm/s) | Efflux Ratio |
| PROTAC 14 | PEG | Cereblon | N/A | 1.7 | 8.4 |
| PROTAC 20b | Alkyl | VHL | Low (<1.0) | 0.35 | ~0.7 |
| PROTAC 20d | PEG | VHL | Low (<1.0) | <0.7 | >12 |
Data adapted from studies on Androgen Receptor PROTACs.[12] Note: Low PAMPA permeability is typical for large PROTAC molecules.[12]
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC development, the following diagrams illustrate key concepts.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC evaluation.
Caption: Relationship between linker properties and PROTAC performance.
Experimental Protocols
Accurate assessment of PROTAC performance relies on robust experimental methods. Below are foundational protocols for key assays.
Protocol 1: Western Blot for Protein Degradation
This method quantifies the reduction in target protein levels following PROTAC treatment.[13][14]
-
Cell Seeding and Treatment :
-
Cell Lysis :
-
After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).[13]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[14]
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[14]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
-
-
Protein Quantification :
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.[13]
-
-
SDS-PAGE and Transfer :
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature (e.g., 5% non-fat milk in TBST).[14]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[13]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection and Analysis :
-
Apply an ECL chemiluminescent substrate and capture the signal using an imaging system.[13]
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[14]
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive diffusion and is useful for early-stage screening.[15][16]
-
Membrane Preparation :
-
A filter plate (e.g., 96-well) is coated with a solution of lipids (e.g., 1% lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
-
Assay Setup :
-
The filter plate (donor plate) is placed into a 96-well plate (acceptor plate) containing buffer (e.g., PBS at pH 7.4).
-
Add the PROTAC compound, dissolved in buffer, to the donor wells.
-
-
Incubation :
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment.
-
-
Quantification :
-
After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculation :
-
Calculate the apparent permeability coefficient (Papp or Pe) using the measured concentrations and known parameters of the assay system (well volume, membrane area, incubation time). High Papp values suggest better passive permeability.[15]
-
This guide illustrates that moving beyond the PEG paradigm is a crucial step in modern PROTAC design. By systematically exploring alternatives like alkyl chains and rigid heterocyclic or aromatic systems, researchers can significantly enhance the therapeutic potential of protein degraders. The optimal linker is a careful balance of length, flexibility, and chemical composition, tailored to the specific target and E3 ligase pair.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 6. chempep.com [chempep.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 11. tandfonline.com [tandfonline.com]
- 12. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Permeability Assay - Profacgen [profacgen.com]
A Comparative Guide to Amine Protecting Groups in PEG Linker Synthesis: Boc vs. Fmoc vs. Cbz
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation and drug delivery, polyethylene (B3416737) glycol (PEG) linkers are indispensable tools for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The synthesis of well-defined, functionalized PEG linkers often necessitates the use of protecting groups to temporarily block reactive sites, ensuring controlled and specific chemical modifications. The choice of protecting group is a critical decision that influences reaction efficiency, yield, purity, and the overall synthetic strategy. This guide provides an objective, data-driven comparison of three commonly used amine protecting groups in the context of PEG linker synthesis: tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and carboxybenzyl (Cbz).
The Role of Protecting Groups in PEG Linker Synthesis
Heterobifunctional PEG linkers, which possess distinct reactive groups at each terminus, are crucial for the stepwise assembly of complex bioconjugates like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1] Protecting one of these functional groups, typically an amine, allows for the selective reaction of the other terminus. The protecting group must be stable under the conditions of the initial reaction and easily removable under conditions that do not compromise the integrity of the rest of the molecule. The selection of a protecting group strategy is therefore a cornerstone of successful bioconjugate development.[2][3]
Head-to-Head Comparison: Boc vs. Fmoc vs. Cbz
The fundamental difference between Boc, Fmoc, and Cbz lies in their cleavage conditions, which forms the basis of their "orthogonality"—the ability to selectively remove one protecting group in the presence of others.[1][2][3]
| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) | Cbz (Carboxybenzyl) |
| Cleavage Condition | Strong Acid (e.g., TFA, HCl)[1] | Base (e.g., Piperidine)[2] | Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[2][4] |
| Stability | Stable to bases and nucleophiles.[1] | Stable to acids.[1] | Stable to acidic and basic conditions.[4] |
| Common Applications | Solid-phase peptide synthesis (Boc/Bzl strategy), PROTACs, ADCs.[1] | Solid-phase peptide synthesis (Fmoc/tBu strategy).[1] | Solution-phase synthesis, protection of amines.[3][4] |
| Typical Purity of Protected PEG Linker | >95%[5][6][7] | >95%[6][8] | >95%[9][10][11][12] |
| Key Advantages | Robust and well-established; can be advantageous for hydrophobic peptides to reduce aggregation.[] | Orthogonal to acid-labile side-chain protecting groups; milder final cleavage conditions.[2] | Stable to a wide range of conditions; useful in solution-phase synthesis for fragment condensation.[2] |
| Potential Side Reactions | Alkylation by the tert-butyl cation during deprotection (can be mitigated with scavengers).[3] | Diketopiperazine formation with C-terminal Gly or Pro; dibenzofulvene adduct formation.[14] | Benzyl (B1604629) ether cleavage may occur under harsh hydrogenolysis conditions. |
Quantitative Analysis of Deprotection Conditions
The efficiency of the deprotection step is critical for maximizing the yield and purity of the final product. The following table summarizes representative conditions for the removal of each protecting group.
| Protecting Group | Reagent | Concentration | Solvent | Time (min) | Purity of Deprotected Product (%) |
| Boc | Trifluoroacetic Acid (TFA) | 50% | Dichloromethane (DCM) | 60 | >95[1] |
| Boc | Hydrochloric Acid (HCl) | 4M | Dioxane | 60 | >95[1] |
| Fmoc | Piperidine | 20% | N,N-Dimethylformamide (DMF) | 10-20 | >99 (cleavage efficiency)[15] |
| Cbz | H₂/Palladium on Carbon | 10% Pd/C | Methanol/Water | 240-1200 | Quantitative[16] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of protected PEG linkers.
Protocol 1: Synthesis of Boc-NH-PEG-COOH
This protocol describes a general procedure for the protection of an amino-PEG-acid with a Boc group.
Materials:
-
Amino-PEG-acid
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the amino-PEG-acid in anhydrous DCM in a round-bottom flask.
-
Add DIPEA (typically 2-3 equivalents relative to the amine).
-
Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 3-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.
-
Characterize the product by NMR and MS to confirm its identity and purity.
Protocol 2: Synthesis of Fmoc-NH-PEG-COOH
This protocol outlines the synthesis of an Fmoc-protected PEG-acid.
Materials:
-
Amino-PEG-acid
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Dioxane and Water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the amino-PEG-acid in a mixture of dioxane and water.
-
Add sodium bicarbonate or sodium carbonate to maintain a basic pH (around 8-9).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of Fmoc-Cl or Fmoc-OSu in dioxane to the reaction mixture.
-
Stir the reaction at 0°C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture with a mild acid (e.g., 1M HCl) to precipitate the product.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
-
Characterize the product by NMR and MS.
Protocol 3: Synthesis of Cbz-NH-PEG-COOH
This protocol describes the protection of an amino-PEG-acid with a Cbz group.[4][17]
Materials:
-
Amino-PEG-acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (B78521) (NaOH) or other suitable base
-
Dioxane and Water or Polyethylene glycol (PEG) as a solvent[4][17]
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the amino-PEG-acid in an aqueous solution of sodium hydroxide or in PEG-400.[4][17]
-
Cool the solution to 0°C.
-
Slowly add benzyl chloroformate to the reaction mixture while maintaining the temperature at 0°C.
-
Stir the reaction at room temperature for a specified time (typically 2-5 minutes for reactions in PEG-400).[17]
-
Monitor the reaction by TLC or LC-MS.
-
If using an aqueous system, acidify the mixture to precipitate the product.
-
If using PEG as a solvent, add diethyl ether to the reaction mixture and separate the organic phase.[17]
-
Wash the organic phase with saturated aqueous sodium bicarbonate and dry over anhydrous sodium sulfate.[17]
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography.
-
Characterize the product by NMR and MS.
Signaling Pathways and Experimental Workflows
Boc Protection and Deprotection Pathway```dot
Caption: Chemical pathway for Fmoc protection and deprotection of an amine-terminated PEG linker.
Cbz Protection and Deprotection Pathway
Caption: Chemical pathway for Cbz protection and deprotection of an amine-terminated PEG linker.
Orthogonal Protection Strategy Workflow
Caption: Workflow illustrating an orthogonal protection strategy using Boc and Fmoc groups.
Conclusion
The choice between Boc, Fmoc, and Cbz protecting groups for PEG linker synthesis is dictated by the specific requirements of the overall synthetic strategy.
-
Boc protection is a robust and well-established method, particularly valuable when acidic deprotection is compatible with other functional groups in the molecule.
-
Fmoc protection offers the significant advantage of mild, basic deprotection, making it the preferred choice for syntheses involving acid-sensitive moieties and for its orthogonality with the widely used acid-labile side-chain protecting groups in peptide synthesis.
-
Cbz protection provides excellent stability to both acidic and basic conditions, with a unique deprotection method via hydrogenolysis, which can be advantageous in specific synthetic routes where both acid and base lability are undesirable.
A thorough understanding of the stability, cleavage conditions, and potential side reactions associated with each protecting group is essential for the successful design and execution of synthetic routes for advanced bioconjugates. This guide provides the foundational knowledge and practical protocols to aid researchers in making the optimal choice for their specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mobt3ath.com [mobt3ath.com]
- 5. Boc-NH-PEG-COOH, PEG Linker - Biopharma PEG [biochempeg.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Manufacturer Of Monodisperse PEG,Wholesale Monodisperse PEG [sinopeg.com]
- 8. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]
- 9. Cbz-NH-PEG12-C2-acid [myskinrecipes.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medkoo.com [medkoo.com]
- 12. Manufacturer Of Monodisperse PEG,Wholesale Monodisperse PEG [sinopeg.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. creativepegworks.com [creativepegworks.com]
- 16. glaserr.missouri.edu [glaserr.missouri.edu]
- 17. tandfonline.com [tandfonline.com]
A Comparative Guide to PROTAC Efficacy: The Critical Role of the Linker
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of specific proteins rather than simply inhibiting their function.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3][4] The linker is not merely a spacer; it is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the rate and extent of protein degradation.[5][][7]
This guide provides an objective comparison of PROTACs synthesized with different linkers, supported by experimental data, to aid in the rational design of potent and selective protein degraders.
The PROTAC Mechanism of Action
PROTACs leverage the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS).[1] A PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[2][3] This proximity induces the E3 ligase to tag the POI with ubiquitin chains, marking it for degradation by the 26S proteasome.[1][8] The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple POI molecules.[8][9]
Impact of Linker Composition on PROTAC Efficacy
The design of the linker is a multi-parameter optimization problem. Factors such as length, chemical composition, rigidity, and the attachment point to the two ligands all play crucial roles in the PROTAC's performance.[3][5]
-
Linker Length: The length of the linker directly affects the spatial orientation of the POI and E3 ligase.[] An optimal length is required to facilitate favorable protein-protein interactions within the ternary complex. Linkers that are too short may cause steric clashes, while those that are too long might lead to unproductive binding modes.[3] Studies have shown a significant correlation between linker length and degradation efficacy, with an optimal length often being target- and system-dependent.[10]
-
Linker Composition: The most common linker types are alkyl chains and polyethylene (B3416737) glycol (PEG) chains, valued for their synthetic accessibility.[][11] However, the atomic composition can have a substantial impact. For instance, replacing alkyl carbons with PEG oxygens can alter solubility and permeability but in some cases has been shown to inhibit PROTAC activity.[3]
-
Flexibility and Rigidity: Flexible linkers (like alkyl or PEG chains) allow the PROTAC to adopt various conformations, which can be beneficial for forming a productive ternary complex.[12] In contrast, more rigid linkers (containing cyclic or aromatic groups) can reduce the conformational entropy of the molecule, pre-organizing it for optimal binding, which may enhance potency and improve pharmacokinetic properties.[7][13]
-
Attachment Point: The position where the linker is attached to both the POI ligand and the E3 ligase ligand is critical.[12] A poorly chosen attachment point can disrupt binding to either protein or orient the ternary complex in a way that is not conducive to ubiquitination.[14]
Quantitative Comparison of Linker Efficacy
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[7] The following tables summarize data from comparative studies on PROTACs targeting Bruton's tyrosine kinase (BTK) and Histone Deacetylases (HDACs), where linker length and composition were varied.
Table 1: Comparison of Pomalidomide-Based BTK PROTACs with Varying Linkers [14]
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide (B1683931) Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| DD-03-171 | PEG-based | 8 | C5 | ~9 | >99 | Namalwa |
| MT-809 | PEG-based | 12 | C5 | ~12 | >99 | Namalwa |
| Compound A | PEG-based | 8 | C4 | Inactive | - | Namalwa |
Key Observation : This data highlights the critical importance of the linker attachment point. Changing the connection on the pomalidomide (E3 ligase ligand) from C4 to C5 dramatically improves degradation potency, with both 8- and 12-atom PEG linkers becoming highly effective degraders.[14]
Table 2: Comparison of VHL-Based HDAC PROTACs with Varying Linkers [15]
| PROTAC | Linker Composition | DC50 (μM) for HDAC3 | Dmax (%) for HDAC3 | Dmax (%) for HDAC1 | Dmax (%) for HDAC2 |
| Compound 7 | PEG-based | 0.20 ± 0.04 | 92 | 93 | 91 |
| Compound 9 | PEG-based | 0.23 ± 0.05 | 89 | 90 | 85 |
| Compound 21 | Alkyl-based | 0.58 ± 0.08 | 79 | 50 | 25 |
| Compound 22 | Alkyl-based | 0.44 ± 0.03 | 77 | 41 | 18 |
Key Observation : In this series, the linker composition influenced not only the potency but also the selectivity of HDAC degradation. The PROTACs with alkyl-based linkers (21 and 22) showed enhanced selectivity for degrading HDAC3 over HDAC1 and HDAC2 compared to their PEG-linked counterparts (7 and 9).[15]
Experimental Evaluation Workflow
The development and comparison of PROTACs follow a systematic workflow, beginning with design and synthesis and progressing through a series of in vitro and cellular assays to validate their mechanism and efficacy.
Key Experimental Protocols
Accurate comparison of PROTAC efficacy relies on robust and well-defined experimental methods.
Western Blotting for Protein Degradation Analysis
This is the gold-standard assay to directly measure the reduction in target protein levels.
-
Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Prepare serial dilutions of PROTAC stock solutions (typically in DMSO) in the culture medium. Treat cells with varying concentrations of each PROTAC for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO only).[16]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[16]
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and heat at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins via electrophoresis and transfer them to a PVDF membrane.[16]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the POI overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin) to calculate DC50 and Dmax values.[7]
Cell Viability Assay
This assay determines the cytotoxicity of the PROTACs, distinguishing targeted degradation from general cell death.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Add various concentrations of the PROTACs and incubate for a relevant period (e.g., 72 hours).[16]
-
Assay: Assess cell viability using a commercial kit such as MTT or CellTiter-Glo, following the manufacturer's instructions.[7][16]
-
Data Analysis: Measure absorbance or luminescence. Plot the results as a percentage of the vehicle-treated control to determine the concentration at which cell viability is affected.
Ternary Complex Formation Assays
These biophysical assays confirm that the PROTAC can successfully bridge the POI and the E3 ligase.
-
Surface Plasmon Resonance (SPR): This technique can measure the binding kinetics and affinity of the PROTAC to the POI and E3 ligase, both individually (binary interactions) and together (ternary complex).[14] A typical experiment involves immobilizing one protein on a sensor chip and flowing the PROTAC, followed by the second protein, to measure association and dissociation rates.[17]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This is a proximity-based assay used to detect complex formation. The POI and E3 ligase are labeled with a donor-acceptor FRET pair (e.g., using fluorescently tagged antibodies or fusion proteins). A FRET signal is generated only when the two proteins are brought into close proximity by a functional PROTAC.[18]
Conclusion
The linker is a pivotal component in PROTAC design, with a profound impact on potency, selectivity, and pharmacokinetic properties.[7] While PEG and alkyl chains are common starting points, the field is increasingly exploring more diverse and rigid structures to optimize degrader performance.[7][11] The experimental data clearly demonstrates that there is no "one-size-fits-all" solution for linker design. Successful PROTAC development requires a systematic and empirical approach, involving the synthesis and evaluation of a library of compounds with varied linker lengths, compositions, and attachment points to identify the optimal architecture for a given target and E3 ligase pair.[3][12] The workflows and protocols outlined in this guide provide a robust framework for conducting these critical comparative analyses.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. precisepeg.com [precisepeg.com]
- 13. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. biorxiv.org [biorxiv.org]
- 18. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Navigating Purity: A Comparative Guide to Boc-NHCH2CH2-PEG1-azide and its Alternatives
For researchers, scientists, and drug development professionals engaged in bioconjugation, the purity of bifunctional linkers is paramount to ensure reaction efficiency, product homogeneity, and reliable downstream results. This guide provides an objective comparison of the purity and analytical assessment of the widely used linker, Boc-NHCH2CH2-PEG1-azide, against its common alternatives. We present supporting experimental data and detailed protocols to aid in the selection and quality control of these critical reagents.
The heterobifunctional linker, this compound, features a Boc-protected amine and a terminal azide (B81097), enabling sequential conjugation reactions. The Boc group provides a stable protecting group for the amine functionality, which can be deprotected under acidic conditions to reveal a primary amine. The azide group is readily available for copper-catalyzed or strain-promoted alkyne-azide cycloaddition, commonly known as "click chemistry." This orthogonality makes it a valuable tool in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs.
Comparative Purity Analysis
The purity of commercially available this compound and its alternatives is a critical factor for reproducible bioconjugation. Impurities can arise from the multi-step synthesis of these linkers and may include starting materials, reagents, or side-products. The following table summarizes the stated purity of this compound and several common alternatives from various suppliers. It is important to note that these values are as reported by the suppliers and independent verification is always recommended.
| Product Name | Alternative Names | Stated Purity (%) | Supplier Example(s) |
| This compound | tert-butyl (2-(2-azidoethoxy)ethyl)carbamate | 97 - >98 | MySkinRecipes, Leyan Reagent[1][2] |
| Azido-PEG1-amine | 1-Amino-2-(2-azidoethoxy)ethane | 95 | Leyan Reagent[2] |
| Boc-NH-PEG2-amine | tert-butyl (2-(2-aminoethoxy)ethyl)carbamate | ≥95 | |
| Boc-NH-PEG4-amine | tert-butyl (1-amino-3,6,9,12-tetraoxapentadecan-15-yl)carbamate | ≥95 | |
| Boc-NH-PEG8-CH2CH2NH2 | 98 | MOLNOVA[3] | |
| Boc-NH-PEG12-NH2 | NHBoc-PEG12-amine | 98 | MOLNOVA[4] |
Experimental Protocols for Purity Assessment
Accurate determination of the purity of this compound and similar linkers requires a combination of analytical techniques. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating the target compound from any impurities. Due to the lack of a strong UV chromophore in the PEG backbone, detection methods such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are often employed.
Protocol for HPLC-CAD Analysis:
-
Instrumentation: HPLC system equipped with a Charged Aerosol Detector (CAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is typically suitable.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724).
-
Gradient: A typical gradient would be to start at a low percentage of mobile phase B, and gradually increase the concentration to elute the compound and any more hydrophobic impurities. For example, 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Settings: Follow the manufacturer's recommendations for the CAD, ensuring the nebulizer and evaporation temperatures are optimized for the mobile phase.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the identity of the compound and assess its purity by identifying signals from impurities. Both 1H and 13C NMR are valuable.
Protocol for 1H NMR Analysis:
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). The use of DMSO-d6 can be advantageous for observing exchangeable protons like the NH proton.[5]
-
Data Acquisition: Acquire the 1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Integrate the peaks corresponding to the Boc group (a singlet around 1.4 ppm, integrating to 9H), the PEG backbone protons, and the protons adjacent to the amine and azide groups. The presence of unexpected signals or incorrect integration values can indicate impurities.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the target compound. Electrospray ionization (ESI) is a common technique for this type of molecule.
Protocol for ESI-MS Analysis:
-
Instrumentation: An ESI-mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a solvent compatible with ESI, such as acetonitrile or methanol, often with a small amount of formic acid to promote protonation.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with an HPLC system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Look for the [M+H]+ or [M+Na]+ ion corresponding to the calculated molecular weight of this compound (C9H18N4O3, MW = 230.26). A characteristic fragmentation pattern for organic azides is the loss of a nitrogen molecule (N2), resulting in a neutral loss of 28 Da.[6]
Visualizing the Workflow and Chemical Structures
To further clarify the processes and relationships, the following diagrams are provided.
Caption: Experimental workflow for the purity assessment of this compound.
Caption: Reaction pathways for this compound.
By employing these rigorous analytical methods, researchers can confidently assess the purity of their bifunctional linkers, ensuring the integrity and reproducibility of their bioconjugation experiments. This comparative guide serves as a valuable resource for making informed decisions on linker selection and implementing robust quality control measures in the laboratory.
References
Safety Operating Guide
Proper Disposal of Boc-NHCH2CH2-PEG1-azide: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of Boc-NHCH2CH2-PEG1-azide, a bifunctional linker containing a polyethylene (B3416737) glycol (PEG) spacer and a terminal azide (B81097) group. Due to the presence of the azide functional group, this compound requires specific handling and disposal protocols to mitigate potential hazards.
Hazard Identification and Risk Assessment
-
Organic Azides : This class of compounds is known to be potentially explosive and sensitive to shock, heat, light, and friction.[1] The stability of an organic azide is influenced by its molecular structure, particularly the ratio of carbon to nitrogen atoms.[1]
-
Toxicity : Azides, in general, are toxic.[1] A related compound's safety data sheet indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2]
-
Reactivity : Organic azides can react violently. It is crucial to avoid contact with incompatible materials.[1]
| Hazard Class | Description | Key Precautions |
| Reactivity/Explosive | Organic azides can be sensitive to heat, light, shock, and friction, leading to violent decomposition.[1] | Handle with care, avoid grinding or excessive heat. Use appropriate personal protective equipment (PPE), including a blast shield if necessary.[3] |
| Toxicity | Harmful if swallowed.[2] Can form highly toxic hydrazoic acid if mixed with acids.[1][4] | Wear gloves, lab coat, and eye protection.[5] Handle in a well-ventilated fume hood.[4] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[2] | Do not dispose of down the drain or in regular trash.[5] Prevent release into the environment.[2] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure the following PPE is worn:
-
Eye Protection : Safety glasses or splash goggles are mandatory.[5]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) are required.[5]
-
Body Protection : A laboratory coat must be worn.[5]
-
Additional Protection : For procedures with a higher risk of splashing or aerosol generation, or when handling larger quantities, a face shield and work behind a blast shield are recommended.[3][5]
Segregation and Collection of Waste
Proper segregation is the most critical step in the safe disposal of azide-containing waste.
Workflow for Waste Segregation:
Caption: Workflow for proper segregation of azide-containing chemical waste.
Step-by-Step Segregation Protocol:
-
Designate a Specific Container : All waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container.[6]
-
Labeling : The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[7][8] Note the accumulation start date.[7]
-
Incompatible Materials : CRITICAL : Never mix azide waste with the following:
-
Acids : This can generate highly toxic and explosive hydrazoic acid.[1][4]
-
Heavy Metals : Contact with metals like copper, lead, brass, or their salts can form shock-sensitive and explosive metal azides.[4][5] Do not use metal spatulas for handling.[3]
-
Oxidizing Agents : Keep separate from reducing agents and organic compounds.[9]
-
Chlorinated Solvents : Avoid mixing inorganic azides and chlorinated solvents.[1] While this product is an organic azide, caution is warranted.
-
-
Waste Types :
-
Solid Waste : Collect unreacted reagent, reaction byproducts, and contaminated solids (e.g., silica (B1680970) gel, filter paper) in the designated azide waste container.
-
Liquid Waste : Collect solutions containing the azide in a compatible, sealed waste container. Do not overfill; leave at least 10% headspace.[10]
-
Contaminated Labware : Disposable items like gloves, weigh boats, and pipette tips should be placed in a sealed bag labeled "Azide Contaminated Waste" and then into the solid waste container.[6] Non-disposable glassware must be decontaminated before washing (see Section 5).
-
Storage of Azide Waste
Azide waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of laboratory personnel, before being collected by Environmental Health and Safety (EHS).[7][9]
-
Location : Store in a cool, well-ventilated area away from heat sources and direct sunlight.[6]
-
Containment : Use secondary containment (e.g., a plastic tub) to catch any potential leaks.[8][9]
-
Container Integrity : Ensure the waste container is in good condition, free from cracks or leaks, and the lid is securely closed at all times except when adding waste.[8][11]
Decontamination and Disposal of Empty Containers
Empty containers that held this compound must be managed as hazardous waste.
Logical Flow for Container Disposal:
Caption: Step-by-step process for decontaminating and disposing of empty containers.
Protocol for Empty Containers:
-
Triple Rinse : Thoroughly rinse the empty container three times with a suitable solvent (e.g., ethanol, isopropanol) that can dissolve the compound.[8][12] Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.[12]
-
Collect Rinsate : Crucially, all three rinses must be collected and disposed of as hazardous liquid azide waste. [10][12] Do not pour the rinsate down the drain.
-
Dry and Deface : Allow the rinsed container to air dry completely in a fume hood.[8] Once dry, deface or remove the original chemical label.[12]
-
Final Disposal : The triple-rinsed, dried, and defaced container can typically be disposed of in the regular trash or appropriate recycling bin, according to your institution's policies.[12]
Final Disposal Procedure
The ultimate disposal of the collected hazardous waste must be handled by trained professionals.
-
Contact EHS : Do not attempt to treat or neutralize the azide waste unless you are following a specific, validated, and approved protocol from your institution's safety office.[1]
-
Schedule Pickup : Contact your institution's Environmental Health and Safety (EHS) department or an equivalent licensed hazardous waste contractor to schedule a pickup of your full or expired waste containers.[8]
-
Documentation : Ensure all necessary paperwork and logs are completed as required by your institution and regulatory bodies like the EPA.[7]
Under no circumstances should this compound or its waste be disposed of in sanitary sewers or regular trash. [5][8] Improper disposal can lead to the formation of explosive compounds in plumbing and cause significant environmental harm.[5][7]
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. N-Boc-N-bis(PEG1-azide)|MSDS [dcchemicals.com]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. ehs.ucsb.edu [ehs.ucsb.edu]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. uvic.ca [uvic.ca]
- 7. danielshealth.com [danielshealth.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. benchchem.com [benchchem.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling Boc-NHCH2CH2-PEG1-azide
This document provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Boc-NHCH2CH2-PEG1-azide. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks associated with its chemical properties.
Chemical Profile: this compound is a bifunctional linker molecule utilized in bioconjugation and click chemistry.[1][2] It incorporates a Boc (tert-butoxycarbonyl) protected amine, a PEG (polyethylene glycol) spacer, and a terminal azide (B81097) group.[1] While the Boc and PEG components influence its chemical reactivity and solubility, the azide group dictates the primary safety precautions due to its potential hazards.[3][4]
Immediate Safety Concerns and Hazard Mitigation
The primary hazards associated with this compound stem from its azide functional group. Organic azides can be energetic materials, sensitive to heat, shock, and friction.[3][4][5] Additionally, azides are acutely toxic.[6]
| Hazard | Mitigation Measures |
| Explosion Risk | Avoid heating, grinding, or subjecting the compound to sudden impact.[3][4][5] Do not use metal spatulas for handling to prevent the formation of shock-sensitive metal azides.[5][7] Avoid contact with heavy metals and their salts.[5][6] |
| Toxicity | Handle exclusively in a well-ventilated chemical fume hood.[6][7] Prevent inhalation, skin contact, and ingestion.[6] |
| Formation of Hydrazoic Acid | Do not mix with acids, as this can generate highly toxic and explosive hydrazoic acid (HN₃).[3][6] |
| Reaction with Solvents | Avoid using halogenated solvents like dichloromethane (B109758) or chloroform, which can form explosive di- and tri-azidomethane.[4][5] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for handling this compound to protect against chemical exposure and potential physical hazards.[8][9][10]
| Equipment | Specifications |
| Hand Protection | Double gloving with nitrile gloves is recommended.[11] For tasks with a higher risk of splashing, consider using SilverShield®/4H® gloves.[6] |
| Eye Protection | Chemical safety goggles are required at all times.[10][12] When there is a significant splash risk, a face shield should be worn in addition to goggles.[5][13] |
| Body Protection | A flame-resistant lab coat must be worn and fully fastened.[7] |
| Respiratory Protection | All handling of the solid compound and its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[6][7] |
Experimental Workflow and Handling Protocols
Adherence to a strict, step-by-step operational plan is essential for the safe handling of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. ucd.ie [ucd.ie]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. sams-solutions.com [sams-solutions.com]
- 11. campus.kennesaw.edu [campus.kennesaw.edu]
- 12. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 13. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
